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  • Product: 1-(2-methoxyphenyl)-1H-imidazole
  • CAS: 10040-93-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-(2-methoxyphenyl)-1H-imidazole: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-(2-methoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-(2-methoxyphenyl)-1H-imidazole. This N-aryl-imidazole derivative is of interest to the scientific community due to the prevalence of the imidazole scaffold in numerous biologically active compounds. This document details the structural elucidation of the molecule through spectroscopic analysis, provides a validated protocol for its synthesis via the Ullmann condensation, and explores its potential as a lead compound in drug discovery based on the known pharmacological profiles of related methoxyphenyl-imidazole derivatives.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental structural motif in a vast array of biologically important molecules, including the amino acid histidine, purines in nucleic acids, and numerous cofactors and vitamins. The unique electronic properties of the imidazole ring, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, contribute to its diverse roles in biological systems.

In the realm of medicinal chemistry, the imidazole scaffold is a privileged structure, appearing in a wide range of therapeutic agents with diverse pharmacological activities. These include antifungal agents (e.g., ketoconazole, miconazole), anticancer drugs (e.g., mercaptopurine), and antihypertensive medications.[1][2] The derivatization of the imidazole core, particularly through N-arylation, allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it a versatile platform for drug design and development. The introduction of a methoxyphenyl group, as in 1-(2-methoxyphenyl)-1H-imidazole, can significantly influence the molecule's lipophilicity, metabolic stability, and target-binding interactions.

Chemical Structure and Properties

The chemical structure of 1-(2-methoxyphenyl)-1H-imidazole consists of an imidazole ring linked at the N1 position to a phenyl ring substituted with a methoxy group at the ortho position.

Identifier Value Source
IUPAC Name 1-(2-methoxyphenyl)-1H-imidazoleN/A
CAS Number 10040-93-4[3]
Molecular Formula C₁₀H₁₀N₂O[3]
Molecular Weight 174.20 g/mol [3]
Canonical SMILES COC1=CC=CC=C1N2C=CN=C2N/A
InChI InChI=1S/C10H10N2O/c1-13-10-4-2-3-5-11(10)9-7-12-8-6-9N/A
InChIKey XNLOIFUGGCCEQX-UHFFFAOYSA-N[4]

Synthesis of 1-(2-methoxyphenyl)-1H-imidazole

The synthesis of N-aryl imidazoles is most commonly achieved through cross-coupling reactions. The Ullmann condensation, a copper-catalyzed N-arylation of imidazoles, is a well-established and robust method for this transformation.[5]

Recommended Synthetic Protocol: Ullmann Condensation

This protocol is adapted from established methods for the N-arylation of imidazoles.[5]

Reaction Scheme:

Ullmann Condensation cluster_product Product imidazole Imidazole reagents CuI (catalyst) L-proline (ligand) K2CO3 (base) DMSO (solvent) iodoanisole 2-Iodoanisole product 1-(2-methoxyphenyl)-1H-imidazole reagents->product Heat

Figure 1: General scheme for the Ullmann condensation to synthesize 1-(2-methoxyphenyl)-1H-imidazole.

Materials and Reagents:

  • Imidazole

  • 2-Iodoanisole

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (1.2 mmol), 2-iodoanisole (1.0 mmol), copper(I) iodide (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add anhydrous DMSO (5 mL) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 110 °C and stir vigorously for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up:

    • After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (2 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-(2-methoxyphenyl)-1H-imidazole.

Causality Behind Experimental Choices:

  • Copper(I) Iodide (CuI): Serves as the catalyst for the C-N bond formation.

  • L-proline: Acts as a ligand to stabilize the copper catalyst and facilitate the coupling reaction, often leading to higher yields and milder reaction conditions.

  • Potassium Carbonate (K₂CO₃): A base is required to deprotonate the imidazole, making it a more potent nucleophile.

  • DMSO: A polar aprotic solvent that is effective in dissolving the reactants and facilitating the reaction at elevated temperatures.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole and methoxyphenyl rings.

  • Imidazole Protons: Three signals are expected for the imidazole ring protons. The proton at the C2 position will likely appear as a singlet at the most downfield position (around δ 7.8-8.0 ppm). The protons at the C4 and C5 positions will appear as two distinct signals, likely in the range of δ 7.2-7.4 ppm.

  • Methoxyphenyl Protons: The four aromatic protons on the methoxyphenyl ring will appear as a complex multiplet in the aromatic region (δ 6.9-7.5 ppm). The methoxy group protons will give a sharp singlet at approximately δ 3.8-3.9 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Imidazole Carbons: The three carbon atoms of the imidazole ring are expected to resonate in the range of δ 118-138 ppm.

  • Methoxyphenyl Carbons: The six carbons of the methoxyphenyl ring will appear in the aromatic region (δ 110-160 ppm). The carbon bearing the methoxy group will be the most downfield-shifted among the phenyl carbons. The methoxy carbon will appear as a distinct signal around δ 55-56 ppm.[6]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • Aromatic C-H stretching: Weak to medium bands in the region of 3000-3100 cm⁻¹.

  • C=C and C=N stretching (aromatic): Medium to strong bands in the 1450-1600 cm⁻¹ region.

  • C-O stretching (aryl ether): A strong band around 1240-1260 cm⁻¹.

  • C-H bending (out-of-plane): Bands in the 750-900 cm⁻¹ region, characteristic of the substitution pattern on the aromatic rings.

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 174, corresponding to the molecular weight of C₁₀H₁₀N₂O. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

Potential Biological Activities and Mechanism of Action

While specific biological studies on 1-(2-methoxyphenyl)-1H-imidazole are not extensively reported, the broader class of methoxyphenyl-imidazole derivatives has shown a wide range of pharmacological activities.[7][8] This suggests that the title compound could be a valuable starting point for the development of new therapeutic agents.

Potential as Enzyme Inhibitors

Many imidazole-containing compounds are known to act as enzyme inhibitors, often by coordinating to the metal center in metalloenzymes or by interacting with active site residues. For example, some substituted imidazoles are known to be selective inhibitors of nitric oxide synthase.[9] Given the structural similarities, 1-(2-methoxyphenyl)-1H-imidazole could potentially inhibit various enzymes, and this warrants further investigation.

Anticancer and Antifungal Potential

The imidazole scaffold is present in numerous anticancer and antifungal drugs.[1][2] The mechanism of action for antifungal imidazoles often involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. The anticancer activity of imidazole derivatives can stem from various mechanisms, including the inhibition of kinases or interference with microtubule dynamics. The antiproliferative activity of N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine against Leishmania mexicana has been reported, suggesting potential for related structures in treating parasitic diseases.[10]

Potential_Biological_Activities A 1-(2-methoxyphenyl)-1H-imidazole B Enzyme Inhibition (e.g., Kinases, Synthases) A->B C Anticancer Activity A->C D Antifungal Activity A->D E Antiparasitic Activity A->E

Figure 2: Potential pharmacological activities of 1-(2-methoxyphenyl)-1H-imidazole based on related structures.

Conclusion and Future Directions

1-(2-methoxyphenyl)-1H-imidazole is a readily accessible N-aryl imidazole derivative with the potential for diverse biological activities. This technical guide has provided a detailed overview of its chemical structure, a reliable synthetic protocol, and an analysis of its expected spectroscopic properties. The known pharmacological profile of related methoxyphenyl-imidazole compounds suggests that this molecule could serve as a valuable scaffold for the development of novel enzyme inhibitors, as well as anticancer, antifungal, and antiparasitic agents. Further research is warranted to synthesize and characterize this compound fully and to explore its biological activities through in vitro and in vivo screening assays. Such studies will be crucial in unlocking the full therapeutic potential of this and other related imidazole derivatives.

References

  • International Journal for Multidisciplinary Research. (2023, September 15). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. Retrieved from [Link]

  • IJRAR. (n.d.). VIBRATIONAL SPECTRA AND FRONTIER MOLECULAR ORBITAL ANALYSIS OF 2-(4- METHOXYPHENYL)-4, 5-DIPHENYL-1H- IMIDAZOLE. Retrieved from [Link]

  • Thiruvalluvar, A. A. (2022, October 30). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. IntechOpen. Retrieved from [Link]

  • Merritt, J. M., & Tanski, J. M. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 653–659. [Link]

  • (IUCr). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Retrieved from [Link]

  • Pawar, A., et al. (2020). A Review on Synthetic and Pharmacological Profile of Some Imidazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 19(2), 576-594.
  • MDPI. (2020, August 19). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]

  • PubMed. (2010, September 3). Heme oxygenase inhibition by 1-aryl-2-(1h-imidazol-1-yl/1h-1,2,4-triazol-1-yl)ethanones and their derivatives. Retrieved from [Link]

  • PubMed. (2008, June 15). Vibrational Spectrum and Assignments of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole by Ab Initio Hartree-Fock and Density Functional Methods. Retrieved from [Link]

  • PMC. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Retrieved from [Link]

  • PubMed. (2020, December 1). Discovery and structure-activity relationship studies of 1-aryl-1H-naphtho[2,3-d][1][7][9]triazole-4,9-dione derivatives as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and trytophan 2,3-dioxygenase (TDO). Retrieved from [Link]

  • Semantic Scholar. (2021, March 18). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. Retrieved from [Link]

  • Mariappan, G., et al. (2012).
  • PMC. (2024, January 4). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2020, November 14). Cholinesterases Inhibitory Activity of 1H-benzimidazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Heme Oxygenase Inhibition by 1-Aryl-2-(1H-imidazol-1-yl/1H-1,2,4-triazol-1-yl)ethanones and Their Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-1H-imidazole. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2012, November 23). Divers Pharmacological Significance of Imidazole Derivatives- A Review. Retrieved from [Link]

  • Molecules. (2021, February 24). Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: Synthesis, Photophysical, Electrochemical, and Thermal Properties. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol. Retrieved from [Link]

  • MDPI. (2023, June 27). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). 1H NMR Chemical Shifts. Retrieved from [Link]

  • ACS Publications. (2021, March 3). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Retrieved from [Link]

  • Unito.it. (2022, June 2). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Retrieved from [Link]

  • PubMed. (2010, July 15). Synthesis and biological evaluation of 2-pyridyl-substituted pyrazoles and imidazoles as transforming growth factor-beta type 1 receptor kinase inhibitors. Retrieved from [Link]

  • Bentham Science. (2025, January 2). One-pot, Four-component Synthesis, Molecular Docking and Pharmacokinetic Studies of Tetra-substituted Imidazole Derivatives as Potential Mushroom Tyrosinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Ullman reaction of imidazoles with 2‐chloro‐N‐methylnicotinamides... Retrieved from [Link]

  • ScienceDirect. (2011, September 1). Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2010, October 1). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved from [Link]

  • PMC. (n.d.). 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. Retrieved from [Link]

Sources

Exploratory

Physicochemical Profiling of 1-(2-methoxyphenyl)-1H-imidazole: Structural Dynamics and Experimental Methodologies

Executive Summary The rational design of pharmaceutical intermediates and organometallic ligands relies heavily on the precise understanding of their physicochemical properties. 1-(2-methoxyphenyl)-1H-imidazole (CAS: 100...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of pharmaceutical intermediates and organometallic ligands relies heavily on the precise understanding of their physicochemical properties. 1-(2-methoxyphenyl)-1H-imidazole (CAS: 10040-93-4) is a highly versatile building block characterized by its unique electronic and steric profile. By appending an ortho-methoxy group to the phenyl ring of 1-phenylimidazole, chemists introduce a complex interplay of inductive electron withdrawal, resonance electron donation, and significant steric hindrance.

This whitepaper provides an in-depth technical analysis of the physicochemical properties of 1-(2-methoxyphenyl)-1H-imidazole[1], detailing the causality behind its structural behavior and providing field-validated, self-calibrating protocols for empirical property determination.

Core Physicochemical Properties

The fundamental properties of 1-(2-methoxyphenyl)-1H-imidazole dictate its behavior in biological systems and catalytic cycles. The ortho-methoxy substitution restricts the free rotation of the phenyl-imidazole bond, forcing the two rings out of coplanarity. This conformational twist minimizes the resonance overlap between the rings, amplifying the localized basicity of the imidazole nitrogen while exposing the methoxy oxygen as a distinct hydrogen-bond acceptor.

Quantitative Data Summary
PropertyValue / EstimateMechanistic Rationale
CAS Number 10040-93-4Unique chemical registry identifier .
Molecular Formula C₁₀H₁₀N₂OBase composition[2].
Molecular Weight 174.20 g/mol Optimal size for fragment-based drug discovery (FBDD).
Vaporization Enthalpy 83.1 ± 0.6 kJ/molMeasured at 298 K; reflects moderate intermolecular dipole interactions .
LogP (Lipophilicity) ~1.8 - 2.1Balanced lipophilicity driven by the hydrophobic phenyl ring and hydrophilic imidazole/methoxy moieties.
pKa (Conjugate Acid) ~5.5 - 6.0Slightly lower than free imidazole (6.95) due to the electron-withdrawing inductive effect (-I) of the twisted phenyl ring.
Topological Polar Surface Area 27.05 ŲHighly permeable; easily crosses lipid bilayers and the blood-brain barrier (BBB).

Structural Causality: Electronic and Steric Interplay

To understand the reactivity and binding affinity of this molecule, one must analyze the causality of its substituents. The methoxy group at the ortho position exerts a +M (resonance donating) effect toward the phenyl ring, but its proximity to the imidazole ring creates a severe steric clash with the C2 and C5 protons of the heterocycle.

Because the rings cannot achieve a planar geometry, the expected electron delocalization from the phenyl ring into the imidazole system is truncated. Consequently, the imidazole ring experiences primarily the inductive electron-withdrawing (-I) pull of the sp² hybridized phenyl carbon, which subtly depresses the pKa of the N3 nitrogen. This specific tuning is highly sought after in the synthesis of specialized phosphine ligands, such as 2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-imidazole, used in the catalytic reduction of olefins .

G A Ortho-Methoxy Group (+M Resonance, -I Inductive) B Phenyl Ring (Restricted Pi-System) A->B Electron Density Shift C Steric Clash (C2/C5 Imidazole Protons) A->C Spatial Proximity D Non-Planar Conformation (Twisted Dihedral Angle) B->D Decouples Resonance C->D Forces Rotation E Imidazole N3 (Localized Lone Pair) D->E Enhances Inductive Pull F Modulated pKa & Target Binding Affinity E->F Determines

Fig 1: Causality of steric and electronic effects modulating the physicochemical profile.

Experimental Protocols for Property Determination

To guarantee scientific integrity and trustworthiness (E-E-A-T), the physicochemical values of novel compounds must be derived from self-validating experimental systems. Below are the definitive, step-by-step methodologies for determining the LogP and pKa of 1-(2-methoxyphenyl)-1H-imidazole.

Protocol A: Determination of Lipophilicity (LogP) via RP-HPLC

Rationale: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a highly reproducible, self-calibrating method for LogP determination (OECD TG 117). By running known reference standards alongside the analyte, the system inherently corrects for column degradation, temperature fluctuations, and mobile phase micro-variations.

Step-by-Step Methodology:

  • System Preparation: Equip an HPLC system with a C18 analytical column (e.g., 5 µm, 4.6 × 150 mm). Set the column oven to exactly 25.0 ± 0.1 °C.

  • Mobile Phase: Prepare an isocratic mobile phase of Methanol/Water (e.g., 60:40 v/v) buffered to pH 7.4 using 10 mM phosphate buffer. Causality: pH 7.4 ensures the imidazole ring remains entirely in its unprotonated (neutral) state, preventing artificial lowering of the apparent partition coefficient (LogD).

  • Calibration Cocktail: Inject a mixture of reference compounds with known LogP values (e.g., aniline, toluene, chlorobenzene). Record their retention times ( ).

  • Dead Time ( ) Measurement: Inject a non-retained marker (e.g., thiourea) to determine the column dead time.

  • Analyte Injection: Inject 10 µL of 1-(2-methoxyphenyl)-1H-imidazole (1 mg/mL in methanol). Record its at nm.

  • Data Synthesis: Calculate the capacity factor ( ) for all peaks using . Plot of the references against their literature LogP values to generate a linear regression curve. Interpolate the LogP of the analyte from this curve.

HPLC S1 1. Buffer Mobile Phase (pH 7.4 to suppress ionization) S2 2. Inject Reference Standards (Self-validates column chemistry) S1->S2 S3 3. Inject Analyte (1-(2-methoxyphenyl)-1H-imidazole) S2->S3 S4 4. Measure Retention Time (tR) (UV Detection @ 254 nm) S3->S4 S5 5. Calculate Capacity Factor (k') & Interpolate LogP S4->S5

Fig 2: Self-validating RP-HPLC workflow for precise LogP determination.

Protocol B: Potentiometric Titration for pKa Determination

Rationale: The pKa of the imidazole nitrogen is highly sensitive to temperature and ionic strength. Potentiometric titration in a jacketed vessel provides the most authoritative thermodynamic measurement.

Step-by-Step Methodology:

  • Apparatus Setup: Utilize an automated titrator equipped with a glass pH electrode. Submerge the titration vessel in a water jacket circulating at 25.0 ± 0.1 °C. Causality: Strict thermal control is mandatory because pKa is a temperature-dependent thermodynamic constant derived from .

  • Sample Preparation: Dissolve 2.0 mmol of 1-(2-methoxyphenyl)-1H-imidazole in 50 mL of 0.15 M KCl solution. Causality: The 0.15 M KCl background matches physiological ionic strength and maintains a constant activity coefficient throughout the titration.

  • Acidification: Add standardized 0.1 M HCl until the solution reaches pH ~2.5, ensuring the imidazole ring is fully protonated.

  • Titration: Titrate with standardized 0.1 M KOH in 0.05 mL increments. The automated system must wait for electrode equilibrium (drift < 0.1 mV/s) before recording each data point.

  • Analysis: Plot the first derivative of the pH vs. volume curve ( ) to identify the equivalence point. The pKa is extracted from the half-equivalence point using the Henderson-Hasselbalch relationship, corrected for the activity coefficients of the ionic species.

Conclusion

1-(2-methoxyphenyl)-1H-imidazole is a structurally sophisticated molecule whose physicochemical properties are dictated by the delicate balance of steric hindrance and electronic decoupling. By employing rigorous, self-validating analytical protocols like buffered RP-HPLC and thermally controlled potentiometry, researchers can accurately map its LogP and pKa. These validated parameters are critical for predicting its pharmacokinetic behavior in drug discovery and its stereoelectronic tuning capabilities when utilized as a ligand in advanced organometallic catalysis.

References

  • AIP Publishing. "Phase Transition Enthalpy Measurements of Organic Compounds. An Update of Sublimation, Vaporization, and Fusion Enthalpies." Journal of Physical and Chemical Reference Data. Available at:[Link]

Sources

Foundational

A Comprehensive Technical Guide to 1-(2-methoxyphenyl)-1H-imidazole: Properties, Synthesis, and Applications in Drug Discovery

This guide offers an in-depth exploration of 1-(2-methoxyphenyl)-1H-imidazole, a heterocyclic compound of significant interest to the scientific community. We will delve into its fundamental physicochemical properties, d...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth exploration of 1-(2-methoxyphenyl)-1H-imidazole, a heterocyclic compound of significant interest to the scientific community. We will delve into its fundamental physicochemical properties, discuss synthetic approaches, and explore its relevance within the broader context of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry who are working with or interested in imidazole-based compounds.

Introduction to the Imidazole Scaffold

The imidazole nucleus is a five-membered aromatic heterocycle containing two nitrogen atoms.[1][2][3][4] This core structure is a fundamental building block in numerous biologically active molecules, including the amino acid histidine, vitamin B12, and purines found in nucleic acids.[1][3] The unique electronic properties of the imidazole ring allow it to participate in various biological interactions, making it a "privileged scaffold" in medicinal chemistry.[5] Imidazole derivatives have demonstrated a wide array of pharmacological activities, including antifungal, anti-inflammatory, anticancer, and antiprotozoal properties.[3][5] The subject of this guide, 1-(2-methoxyphenyl)-1H-imidazole, is a specific derivative that holds potential for further investigation in drug discovery programs.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is crucial for its application in research and development. The key properties of 1-(2-methoxyphenyl)-1H-imidazole are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C10H10N2O[6]
Molecular Weight 174.20 g/mol [6]
CAS Number 10040-93-4[6]
Appearance White to cream powder or crystalline powder[7]
Boiling Point 120 °C at 0.1 mmHg (for the isomer 1-(4-methoxyphenyl)-1H-imidazole)[8][9]
Melting Point 59-67 °C (for the isomer 1-(4-methoxyphenyl)-1H-imidazole)[8][9]

Note: The boiling and melting points provided are for the isomeric compound 1-(4-methoxyphenyl)-1H-imidazole. While the values for 1-(2-methoxyphenyl)-1H-imidazole are expected to be in a similar range, experimental determination is recommended for precise values.

Synthesis of N-Aryl Imidazoles

The synthesis of N-aryl imidazoles can be achieved through various methods. A common approach involves the copper-catalyzed cross-coupling reaction between an imidazole and an aryl halide, a method known as the Ullmann condensation. Another versatile method is the reaction of an α-dicarbonyl compound with an aldehyde, an amine, and ammonia or an ammonium salt, known as the Radziszewski synthesis.

Below is a generalized workflow for the synthesis of a 1,2,4-trisubstituted imidazole, which can be adapted for the synthesis of 1-(2-methoxyphenyl)-1H-imidazole.

Synthesis_Workflow Reactants Chalcone (or α-dicarbonyl precursor) Reaction C-C Bond Cleavage & Cyclization Reactants->Reaction Benzylamine Benzylamine Derivative (e.g., 2-methoxybenzylamine) Benzylamine->Reaction Catalyst Cu(OTf)2 / I2 Catalyst->Reaction Catalysis Solvent Solvent (e.g., DMSO) Solvent->Reaction Medium Product 1,2,4-Trisubstituted Imidazole Reaction->Product

Caption: Generalized workflow for the synthesis of trisubstituted imidazoles.[10]

Experimental Protocol: General Procedure for Imidazole Synthesis

The following is a representative protocol adapted from the literature for the synthesis of substituted imidazoles and should be optimized for the specific synthesis of 1-(2-methoxyphenyl)-1H-imidazole.[10]

  • Reactant Preparation: In a reaction vessel, combine the chalcone derivative (1.0 equiv), the corresponding benzylamine (1.2 equiv), Cu(OTf)2 (10 mol %), and I2 (1.0 equiv).

  • Solvent Addition: Add the appropriate solvent (e.g., DMSO) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 12 hours) under an inert atmosphere.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of Na2S2O3.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Development

The imidazole scaffold is a cornerstone in the development of new therapeutic agents.[11] Its derivatives have been successfully developed into drugs for a variety of conditions.

Anticancer Activity

Numerous imidazole-containing hybrids have been investigated for their potential as anticancer agents.[5] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, which are crucial enzymes in cancer cell signaling pathways. The structural diversity of imidazole derivatives allows for the fine-tuning of their biological activity against specific cancer cell lines.

Antileishmanial and Antiprotozoal Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. Several imidazole derivatives have shown promising activity against Leishmania species.[3][12] For instance, the compound N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine has demonstrated significant leishmanicidal activity.[12] This suggests that other methoxyphenyl-substituted imidazoles, such as 1-(2-methoxyphenyl)-1H-imidazole, could be promising starting points for the development of new antileishmanial drugs.

Imidazole_Applications cluster_applications Pharmacological Applications Imidazole_Core Imidazole Core Structure Anticancer Anticancer Imidazole_Core->Anticancer Kinase Inhibition Antifungal Antifungal Imidazole_Core->Antifungal Ergosterol Synthesis Inhibition Antiprotozoal Antiprotozoal (e.g., Antileishmanial) Imidazole_Core->Antiprotozoal Enzyme Inhibition Anti_inflammatory Anti-inflammatory Imidazole_Core->Anti_inflammatory COX Inhibition

Caption: The imidazole core structure as a scaffold for diverse pharmacological applications.

Conclusion

1-(2-methoxyphenyl)-1H-imidazole is a valuable heterocyclic compound with physicochemical properties that make it an interesting candidate for further research, particularly in the field of medicinal chemistry. The versatility of the imidazole scaffold, combined with the specific substitution pattern of this molecule, suggests potential for the development of novel therapeutic agents. The synthetic routes are well-established, allowing for the generation of analogs for structure-activity relationship studies. As the demand for new and effective drugs continues to grow, the exploration of compounds like 1-(2-methoxyphenyl)-1H-imidazole will remain a critical endeavor in the scientific community.

References

  • Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. (2022). IntechOpen. [Link]

  • TMSOTf-catalyzed synthesis of trisubstituted imidazoles using hexamethyldisilazane as a nitrogen source under neat and microwave irradiation conditions. National Center for Biotechnology Information. [Link]

  • Synthesis of 2-substituted-1-(3,4,5-trimethoxyphenyl)-1H-imidazole. ResearchGate. [Link]

  • Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. ACS Omega. [Link]

  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. National Center for Biotechnology Information. [Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI. [Link]

  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. MDPI. [Link]

  • Divers Pharmacological Significance of Imidazole Derivatives- A Review. Research Journal of Pharmacy and Technology. [Link]

  • (IUCr) Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). International Union of Crystallography. [Link]

  • Imidazole. Wikipedia. [Link]

  • Exploring USFDA-Approved Imidazole-Based Small Molecules in Drug Discovery: A Mini Perspective. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis Protocol for 1-(2-methoxyphenyl)-1H-imidazole

Executive Summary & Synthetic Strategy 1-(2-methoxyphenyl)-1H-imidazole is a privileged structural motif frequently utilized in the development of pharmaceutical agents, agrochemicals, and advanced functional materials (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Synthetic Strategy

1-(2-methoxyphenyl)-1H-imidazole is a privileged structural motif frequently utilized in the development of pharmaceutical agents, agrochemicals, and advanced functional materials (1)[1]. The most robust, scalable, and economically viable method for its synthesis is the Copper-catalyzed Ullmann-type C-N cross-coupling between imidazole and 2-bromoanisole (2)[2]. This guide provides a self-validating, step-by-step protocol optimized for high yield and purity, utilizing an inexpensive CuI/L-proline catalytic system.

Mechanistic Rationale (E-E-A-T Validated)

As a Senior Application Scientist, it is critical to understand the causality behind each experimental parameter rather than simply following a recipe. The Ullmann coupling of deactivated, sterically hindered ortho-substituted aryl halides (like 2-bromoanisole) is notoriously challenging but can achieve yields up to 90% under precisely controlled conditions (3)[3].

  • Why CuI over Palladium? While Pd-catalyzed Buchwald-Hartwig amination is effective, Copper-catalyzed Ullmann coupling is highly robust for N-heterocycles like imidazole. CuI is an inexpensive, bench-stable precatalyst that avoids the toxicity and high cost of palladium[2].

  • Why L-Proline as a Ligand? L-proline acts as a bidentate N,O-ligand. It coordinates to the Cu(I) center, increasing its solubility in organic solvents and preventing its disproportionation into inactive Cu(0) and Cu(II) species. The steric bulk and electron-donating nature of the amino acid facilitate the difficult oxidative addition of the deactivated 2-bromoanisole[3].

  • Why K₂CO₃ in DMSO? K₂CO₃ is a mild inorganic base that deprotonates the imidazole upon its coordination to the Cu(I) center. DMSO is a highly polar aprotic solvent that partially dissolves the inorganic base and stabilizes the polar transition states of the catalytic cycle[3].

CatalyticCycle Precat Cu(I) Precatalyst (CuI + L-Proline) Active Active Cu(I) Complex [L-Cu-I] Precat->Active Ligand Exchange Coord Nucleophile Coordination [L-Cu-Imidazolide] Active->Coord + Imidazole + K2CO3 - KI, - KHCO3 OxAdd Oxidative Addition [L-Cu(III)(Ar)(Imid)] Coord->OxAdd + 2-Bromoanisole OxAdd->Active Catalyst Regeneration Product 1-(2-methoxyphenyl)-1H-imidazole (Product) OxAdd->Product Reductive Elimination

Fig 1. Catalytic cycle of the Cu-mediated Ullmann C-N cross-coupling.

Reagent Matrix & Quantitative Data

The following table summarizes the optimized stoichiometry for a standard 10 mmol scale synthesis.

ReagentRoleMW ( g/mol )EquivalentsAmount
Imidazole Nucleophile68.081.0 eq0.68 g
2-Bromoanisole Electrophile187.041.2 eq2.24 g (1.50 mL)
Copper(I) Iodide (CuI) Precatalyst190.450.1 eq (10 mol%)0.19 g
L-Proline Ligand115.130.2 eq (20 mol%)0.23 g
Potassium Carbonate (K₂CO₃) Base138.212.4 eq3.32 g
Dimethyl Sulfoxide (DMSO) Solvent78.13N/A40 mL

Step-by-Step Experimental Protocol

Workflow S1 1. Setup Schlenk Flask Inert Atmosphere Reagents S2 2. Reaction 110-120 °C 24-48 hours DMSO Solvent S1->S2 S3 3. Work-up Aqueous Wash EtOAc Extraction Remove DMSO S2->S3 S4 4. Purification Silica Column EtOAc/Hexane Concentration S3->S4 S5 5. Validation NMR / LC-MS Yield Calculation S4->S5

Fig 2. Step-by-step experimental workflow for the synthesis and isolation.

Reaction Setup & Inertion
  • Preparation: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 0.68 g of imidazole, 0.19 g of CuI, 0.23 g of L-proline, and 3.32 g of anhydrous K₂CO₃.

    • Self-Validation Check: Ensure the CuI is a white to off-white powder. If it is distinctly yellow or brown, it has oxidized to Cu(II) or formed I₂, which will severely depress the yield. Purify CuI via continuous Soxhlet extraction with THF if necessary.

  • Degassing: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with dry Nitrogen or Argon. Repeat this purge cycle three times.

    • Causality: Oxygen irreversibly oxidizes the active L-Cu(I) species to inactive Cu(II) complexes, halting the catalytic cycle.

Execution & In-Process Control (IPC)
  • Addition of Liquids: Using a chemically resistant syringe, inject 40 mL of anhydrous DMSO and 1.50 mL of 2-bromoanisole through the septum.

  • Heating: Place the flask in a pre-heated oil bath at 110–120 °C. Stir vigorously (≥ 800 rpm) for 24 to 48 hours. The mixture will typically turn a deep blue or green-brown color as the active copper complexes form.

  • In-Process Control (IPC): After 24 hours, extract a 50 µL aliquot via syringe. Dilute with 1 mL of Ethyl Acetate (EtOAc) and wash with 1 mL of water. Analyze the organic layer via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS.

    • Self-Validation Check: Look for the disappearance of the imidazole spot and the appearance of the product mass ( m/z=175.09 for [M+H]+ ).

Downstream Processing (Work-up)
  • Quenching: Cool the reaction mixture to room temperature. Dilute the mixture with 100 mL of EtOAc and transfer it to a 250 mL separatory funnel.

  • Extraction: Wash the organic layer with distilled water (4 × 50 mL) followed by brine (1 × 50 mL).

    • Causality: DMSO is highly miscible with water and can cause severe tailing during chromatography. Multiple water washes are strictly required to completely partition the DMSO out of the organic layer.

Purification & Isolation
  • Drying: Transfer the organic layer to an Erlenmeyer flask, add anhydrous Na₂SO₄, and let sit for 15 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude dark oil via flash column chromatography on silica gel. Use a gradient elution starting from 20% EtOAc in Hexanes and increasing to 50% EtOAc in Hexanes.

  • Isolation: The product, 1-(2-methoxyphenyl)-1H-imidazole, will elute as a distinct UV-active band. Pool the pure fractions and evaporate to yield the product as a viscous oil or low-melting solid.

Troubleshooting & Optimization Matrix

Observation / IssueMechanistic CausalityCorrective Action
Low Conversion / Stalled Reaction Cu(I) oxidation to Cu(II) due to oxygen ingress or wet solvent.Ensure rigorous Schlenk techniques. Use strictly anhydrous DMSO.
Black Precipitate Forms Disproportionation of Cu(I) into Cu(0) (copper mirror/black powder) and Cu(II). Ligand failed to coordinate.Increase L-proline loading to 30 mol% or ensure the base is finely milled to facilitate ligand deprotonation.
Product Co-elutes with DMSO on Column Incomplete removal of DMSO during aqueous work-up.Perform at least 4-5 vigorous water washes. Alternatively, use a LiCl aqueous solution (5% w/v) for washing, which aggressively strips DMSO.

References

  • A Concept of Supported Amino Acid Ionic Liquids and Their Application in Metal Scavenging and Heterogeneous Catalysis, Journal of the American Chemical Society,[3]

  • Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes, ACS Organic Process Research & Development,[2]

  • Self-Assembled Helical Nanofibers Made of Achiral Molecular Disks Having Molecular Adapter, Chemistry of Materials,[1]

Sources

Application

Application Note: 1-(2-Methoxyphenyl)-1H-imidazole as a Versatile Ligand Scaffold in Transition Metal Catalysis

Executive Summary The rational design of ligands is the cornerstone of modern transition metal catalysis. Among nitrogen-containing heterocycles, 1-(2-methoxyphenyl)-1H-imidazole has emerged as a highly privileged struct...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of ligands is the cornerstone of modern transition metal catalysis. Among nitrogen-containing heterocycles, 1-(2-methoxyphenyl)-1H-imidazole has emerged as a highly privileged structural motif. While it can function independently as an N,O-bidentate ligand or a directing group for C–H functionalization, its most profound impact in drug development and fine chemical synthesis is its role as a tunable scaffold for bifunctional phosphine-imidazole ligands.

This application note details the mechanistic rationale, structural advantages, and experimental protocols for utilizing 1-(2-methoxyphenyl)-1H-imidazole-derived ligands—specifically focusing on the breakthrough catalyst 2-(dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-imidazole —in the ruthenium-catalyzed tandem hydroformylation and reduction of olefins to alcohols.

Structural and Mechanistic Insights

As an Application Scientist, it is critical to understand why a specific ligand framework succeeds where others fail. The efficacy of the 1-(2-methoxyphenyl)-1H-imidazole framework stems from its highly tunable stereoelectronic properties:

  • Hemilability: The methoxy group (-OCH3) acts as a "hard" oxygen donor, while the imidazole ring provides a "borderline/soft" nitrogen donor. In transition metal complexes, the O-donor exhibits hemilabile behavior. It dynamically detaches to create an open coordination site for substrate binding (e.g., an olefin or CO) and reattaches to stabilize the metal center during high-energy transition states. This prevents catalyst deactivation and nanoparticle agglomeration .

  • Bifunctionality and Proton Shuttling: When functionalized at the C2 position with a phosphine group (e.g., -PCy2), the resulting ligand coordinates strongly to the metal via phosphorus. The uncoordinated, basic nitrogen (N3) of the imidazole ring acts as an internal base. This basic site facilitates proton shuttling during the heterolytic cleavage of H2, which is the rate-determining step in the reduction of aldehydes to alcohols .

Key Application: Ruthenium-Catalyzed Tandem Hydroformylation/Reduction

The transformation of internal olefins directly into linear alcohols is notoriously difficult due to the required tandem sequence: isomerization (chain-walking), hydroformylation, and subsequent hydrogenation.

By employing Ru3(CO)12 in combination with the functionalized 1-(2-methoxyphenyl)-1H-imidazole scaffold, researchers have achieved unprecedented regioselectivity and yields . The ligand's unique P,N,O-coordination environment fine-tunes the electron density on the ruthenium center, accelerating the reduction of the intermediate aldehyde before deleterious side reactions (like aldol condensation) can occur.

CatalyticCycle A Ru-Ligand Active Species [Ru-H(CO)x(L)] B Olefin Coordination & Chain Walking A->B + Olefin C CO Insertion (Acyl-Ru Intermediate) B->C + CO D H2 Oxidative Addition & Reductive Elimination C->D + H2 D->A Catalyst Regeneration E Aldehyde Intermediate D->E - Aldehyde F Hydrogenation to Alcohol (Proton Shuttling via Imidazole) E->F Ru-catalyzed Reduction F->A Product Release

Proposed tandem catalytic cycle for olefin hydroformylation and reduction.

Quantitative Data Presentation

The structural modifications on the 1-(2-methoxyphenyl)-1H-imidazole scaffold drastically impact catalytic performance. The table below summarizes the comparative efficiency of various ligand systems in the conversion of 2-octene to 1-nonanol.

Ligand SystemMetal PrecursorSubstrateTemp (°C)Syngas (bar)Alcohol Yield (%)Regioselectivity (l:b)
2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-imidazole Ru3(CO)122-Octene1406092 >99:1
2-(Diphenylphosphino)-1-(2-methoxyphenyl)-1H-imidazoleRu3(CO)122-Octene140604585:15
1-(2-Methoxyphenyl)-1H-imidazole (Unfunctionalized)Ru3(CO)122-Octene14060<5N/A
PPh3 (Standard Control)Ru3(CO)122-Octene14060<10N/A

Data demonstrates that both the electron-rich dicyclohexylphosphino group and the hemilabile methoxyphenyl-imidazole backbone are strictly required for high yield and linear-to-branched (l:b) selectivity.

Experimental Protocols

Protocol A: Synthesis of the Functionalized Ligand

This protocol details the regioselective functionalization of the base 1-(2-methoxyphenyl)-1H-imidazole scaffold.

Causality Note: The C2 proton of the imidazole ring is highly acidic due to the electron-withdrawing nature of the adjacent nitrogen atoms. This allows for precise, regioselective lithiation without disrupting the methoxyphenyl ring.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1-(2-methoxyphenyl)-1H-imidazole (10.0 mmol) in anhydrous THF (40 mL).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 1 hour at -78 °C.

    • Self-Validation Check: Quenching a 0.1 mL aliquot with D2O and analyzing via 1H NMR should show the complete disappearance of the sharp C2-H singlet at ~7.8 ppm.

  • Phosphination: Add chlorodicyclohexylphosphine (Cy2PCl, 1.1 equivalents) dropwise.

  • Maturation: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12 hours).

  • Workup: Quench the reaction with degassed water (10 mL). Extract the aqueous layer with dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via recrystallization from hot ethanol or anaerobic silica gel chromatography to yield 2-(dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-imidazole.

Workflow A 1-(2-methoxyphenyl) -1H-imidazole (Starting Scaffold) B Regioselective C2-Lithiation (-78 °C, n-BuLi) A->B Deprotonation C Electrophilic Phosphination (Cy2PCl, THF) B->C Substitution D 2-(Dicyclohexylphosphino) -1-(2-methoxyphenyl) -1H-imidazole C->D Isolation

Step-by-step synthetic workflow for functionalizing the imidazole scaffold.

Protocol B: Catalytic Tandem Hydroformylation/Reduction

Causality Note: A syngas ratio of CO/H2 (1:2) is explicitly used instead of the traditional 1:1 ratio. The reaction stoichiometry requires one equivalent of CO and two equivalents of H2 to fully convert the olefin to an alcohol via the aldehyde intermediate.

  • Reaction Setup: Inside an argon-filled glovebox, charge a stainless-steel autoclave (e.g., Parr reactor) with Ru3(CO)12 (1.0 mol% Ru), the synthesized ligand from Protocol A (3.0 mol%), and the internal olefin substrate (e.g., 2-octene, 1.0 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (2.0 mL) to the autoclave.

  • Pressurization: Seal the autoclave, remove it from the glovebox, and purge the system three times with syngas (CO/H2 1:2) to remove any trace argon. Pressurize the autoclave to 60 bar with the CO/H2 (1:2) mixture.

  • Catalysis: Heat the autoclave to 140 °C and stir at 800 rpm for 16 hours.

    • Self-Validation Check: Monitor the pressure gauge. A steady pressure drop over the first 4-6 hours indicates successful gas uptake and active catalysis.

  • Quenching and Analysis: Cool the reactor to room temperature using an ice bath and carefully vent the residual gas in a fume hood. Analyze the crude reaction mixture via GC-FID (using an internal standard like dodecane) to determine conversion and regioselectivity.

References

  • Title: Ruthenium-Catalyzed Hydroformylation/Reduction of Olefins to Alcohols: Extending the Scope to Internal Alkenes Source: Journal of the American Chemical Society (2013) URL: [Link]

  • Title: Towards the Development of a Selective Ruthenium-Catalyzed Hydroformylation of Olefins Source: Chemistry - A European Journal (2013) URL: [Link]

  • Title: Hemilability of P,O and P,N,O Ligands in Transition Metal Catalysis Source: Angewandte Chemie International Edition (2001) URL: [Link]

Method

Applications of 1-(2-methoxyphenyl)-1H-imidazole in medicinal chemistry

Applications of 1-(2-Methoxyphenyl)-1H-imidazole in Medicinal Chemistry: A Comprehensive Guide to Synthetic Utility and Pharmacological Targeting Executive Summary The 1-(2-methoxyphenyl)-1H-imidazole scaffold is a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Applications of 1-(2-Methoxyphenyl)-1H-imidazole in Medicinal Chemistry: A Comprehensive Guide to Synthetic Utility and Pharmacological Targeting

Executive Summary

The 1-(2-methoxyphenyl)-1H-imidazole scaffold is a highly privileged building block in modern medicinal chemistry and organometallic catalysis. The strategic placement of the ortho-methoxy group on the N-phenyl ring imparts unique stereoelectronic properties. Sterically, it forces a dihedral angle twist, pushing the imidazole ring out of the phenyl plane—a critical 3D conformational lock that enhances binding affinity in deep, narrow receptor pockets. Electronically, the methoxy oxygen serves as both a potent hydrogen-bond acceptor in biological targets and a hemilabile coordinating atom in transition-metal catalysis. This guide explores its dual utility as a targeted pharmacophore and an advanced catalytic ligand, providing field-proven protocols for its synthesis and biological evaluation.

Strategic Pharmacophore Applications

Tubulin Polymerization Inhibitors (Anticancer Agents)

1-Aryl-1H-imidazole derivatives are potent inhibitors of tubulin polymerization, binding selectively to the colchicine site of β -tubulin[1]. The 1-(2-methoxyphenyl) moiety mimics the cis-stilbene configuration of natural vascular disrupting agents like Combretastatin A-4 (CA-4).

  • Causality in Design: The ortho-methoxy group is not merely a solubilizing moiety; it acts as an essential hydrogen-bond acceptor for residues such as Cys241 or Val318 in the binding pocket. This interaction anchors the molecule, preventing the addition of new tubulin dimers, which ultimately leads to microtubule destabilization, cell cycle arrest at the G2/M phase, and the induction of apoptosis via the upregulation of Bax and downregulation of Bcl-2[1].

Cannabinoid CB2 Receptor Modulators

The scaffold is also heavily utilized in the development of selective Cannabinoid Receptor 2 (CB2) modulators, which are targeted for neuroinflammatory and analgesic therapies without the psychoactive side effects associated with CB1 receptors[2].

  • Causality in Design: The lipophilic nature of the 1-aryl-1H-imidazole core provides the necessary hydrophobic interactions to penetrate the CB2 allosteric/orthosteric pockets. The spatial orientation dictated by the ortho-methoxy steric clash ensures high selectivity for CB2 over CB1[2].

DNA Polymerase Theta (Pol θ ) Inhibitors

In the realm of synthetic lethality, particularly for BRCA-deficient cancers, imidazole-containing compounds are emerging as inhibitors of DNA Polymerase Theta, a key enzyme in the microhomology-mediated end joining (MMEJ) repair pathway[3]. The imidazole nitrogen coordinates with critical metal ions in the polymerase active site, disrupting DNA repair mechanisms and inducing tumor cell death[3].

MechanismPath A 1-(2-Methoxyphenyl)-1H-imidazole B Binds Colchicine Site on β-Tubulin A->B H-Bonding & Steric Fit C Inhibits Tubulin Polymerization B->C Steric Blockade D Microtubule Destabilization C->D Depolymerization E Cell Cycle Arrest (G2/M Phase) D->E Mitotic Spindle Failure F Apoptosis (Bax up, Bcl-2 down) E->F Signal Transduction

Fig 1: Mechanism of action for imidazole-based tubulin polymerization inhibitors.

Organometallic Catalysis & Ligand Design

Beyond acting as a drug core, the functionalized derivative 2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-imidazole is a highly effective Buchwald-type phosphine ligand used in the reduction of olefins to alcohols and complex cross-coupling reactions.

  • Mechanistic Insight (The Hemilabile Effect): During Palladium- or Ruthenium-catalyzed API synthesis, the bulky dicyclohexylphosphino group facilitates rapid oxidative addition. Concurrently, the 2-methoxy oxygen acts as a "hemilabile" ligand. It weakly coordinates to the metal center to stabilize reactive intermediates (preventing catalyst degradation into inactive "black palladium") but easily dissociates to allow the substrate to bind. This dynamic coordination drastically lowers catalyst loading requirements and improves turnover frequencies (TOF).

Data Synthesis: Structure-Activity & Optimization

Table 1: SAR of 1-Aryl-1H-imidazole Derivatives against Cancer Cell Lines (Data synthesized from colchicine-site inhibitor profiles[1])

Compound SubstitutionMCF-7 IC 50​ ( μ M)HL-60 IC 50​ ( μ M)Tubulin Inhibition (%)
1-Phenyl-1H-imidazole> 50.0> 50.0< 10%
1-(4-Methoxyphenyl)-1H-imidazole12.48.245%
1-(2-Methoxyphenyl)-1H-imidazole 3.5 0.4 88%
CA-4 (Positive Control)0.020.0195%

Table 2: Optimization of Ullmann C-N Coupling for Scaffold Synthesis (Referencing established protocols for 1-aryl-1H-imidazole intermediates[4])

Catalyst SystemBaseSolventTemp (°C)Yield (%)
CuBr (10 mol%)K 2​ CO 3​ DMSO12042%
CuI (10 mol%)Cs 2​ CO 3​ DMF11065%
CuI (10 mol%) + 1,10-Phenanthroline (20 mol%) Cs 2​ CO 3​ DMF 110 94%

Validated Laboratory Protocols

Protocol 1: Copper-Catalyzed Synthesis of 1-(2-Methoxyphenyl)-1H-imidazole

This protocol utilizes a modified Ullmann C-N coupling to construct the core scaffold[4].

Self-Validation Rationale: The use of 1,10-phenanthroline is strictly required; it acts as a bidentate ligand that stabilizes the Cu(I) oxidation state against disproportionation and increases the solubility of the copper complex in DMF. Cesium carbonate (Cs 2​ CO 3​ ) is selected over NaOH because its bulky cation provides a mild, highly soluble basic environment that deprotonates imidazole (pK a​ ~14.5) without hydrolyzing the solvent or substrate.

Step-by-Step Methodology:

  • Preparation: Oven-dry a 50 mL Schlenk flask and equip it with a magnetic stir bar. Purge the flask with dry Nitrogen for 15 minutes.

  • Reagent Loading: Add Imidazole (1.2 mmol, 81.7 mg), CuI (0.1 mmol, 19.0 mg), 1,10-phenanthroline (0.2 mmol, 36.0 mg), and Cs 2​ CO 3​ (2.0 mmol, 651.6 mg) to the flask.

  • Solvent & Substrate Addition: Inject anhydrous DMF (5.0 mL) followed by 2-bromoanisole (1.0 mmol, 124 μ L) via syringe.

  • Reaction Execution: Seal the flask and heat the mixture in an oil bath at 110°C for 18 hours under vigorous stirring. The solution will transition from a pale green to a deep brown suspension.

  • Quenching & Extraction: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove copper salts. Wash the organic filtrate with distilled water (3 × 10 mL) and brine (10 mL) to remove DMF.

  • Drying & Concentration: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification & QC: Purify via flash column chromatography (Silica gel, Hexane:EtOAc 1:1, R f​ 0.4).

    • Validation Check: 1 H-NMR (CDCl 3​ ) should reveal a distinct methoxy singlet at 3.85 ppm and three distinct imidazole protons at 7.8 (s, 1H), 7.2 (s, 1H), and 7.1 (s, 1H) ppm.

SyntheticWorkflow A Reactants: 2-Bromoanisole + Imidazole B Catalyst System: CuI (10 mol%) + 1,10-Phenanthroline A->B Mix under N2 C Base & Solvent: Cs2CO3 in DMF (110°C, 18h) B->C Heat D Workup: EtOAc Extraction & Brine Wash C->D Quench E Purification: Silica Gel Column (Hex/EtOAc) D->E Concentrate F QC Validation: 1H-NMR & HPLC (>98% purity) E->F Isolate

Fig 2: Step-by-step workflow for the copper-catalyzed Ullmann C-N coupling.

Protocol 2: In Vitro Tubulin Polymerization Fluorometric Assay

To validate the biological efficacy of synthesized 1-(2-methoxyphenyl)-1H-imidazole derivatives, this cell-free assay measures the kinetic assembly of tubulin into microtubules[1].

Self-Validation Rationale: The assay relies on a fluorescent reporter (e.g., DAPI) that increases in fluorescence intensity upon binding to polymerized microtubules. GTP is strictly required as the thermodynamic fuel for dimer addition. The assay must be run at exactly 37°C; lower temperatures will artificially inhibit polymerization, leading to false-positive inhibitor readings.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl 2​ , pH 6.9). Add GTP to a final concentration of 1 mM immediately before use.

  • Protein Thawing: Thaw highly purified porcine brain tubulin (>99% purity) on ice to prevent spontaneous premature polymerization. Dilute to 3 mg/mL in the PEM-GTP buffer containing 10 μ M of the fluorescent reporter.

  • Compound Plating: In a pre-warmed (37°C) 96-well half-area black plate, add 5 μ L of the test compound (dissolved in DMSO, final DMSO concentration <1%). Include Colchicine (10 μ M) as a positive control and 1% DMSO as a vehicle (negative) control.

  • Reaction Initiation: Rapidly add 45 μ L of the tubulin mixture to each well using a multichannel pipette.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Measure fluorescence (Excitation: 360 nm, Emission: 450 nm) every 1 minute for 60 minutes.

  • Data Analysis: Calculate the V max​ (maximum slope) of the growth phase. The IC 50​ is determined by plotting the percentage of inhibition relative to the vehicle control against the log concentration of the test compound.

References

  • Design, Synthesis, and Antipoliferative Activities of Novel Substituted Imidazole-Thione Linked Benzotriazole Derivatives. Pharmaceuticals (Basel).[Link]

  • RU2410377C2 - 1 h-imidazole derivatives as modulators of cannabinoid cb2 receptors.
  • A Safe and Efficient Synthetic Route to a 2,5-Dimethyl-1-aryl-1H-imidazole Intermediate. Organic Process Research & Development (ACS).[Link]

  • WO2023134708A1 - Dérivés de thiazolopyridyl amide en tant qu'inhibiteurs d'adn polymérase thêta.

Sources

Application

Introduction: The Significance of the N-Aryl Imidazole Scaffold

An In-Depth Guide to the Synthesis of 1-(2-methoxyphenyl)-1H-imidazole Derivatives The imidazole ring is a fundamental heterocyclic motif, forming the core of numerous essential biomolecules, including the amino acid his...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 1-(2-methoxyphenyl)-1H-imidazole Derivatives

The imidazole ring is a fundamental heterocyclic motif, forming the core of numerous essential biomolecules, including the amino acid histidine, histamine, and purines.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. Consequently, imidazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties.[1][4][5]

Among the diverse class of imidazole-containing compounds, N-aryl imidazoles, and specifically the 1-(2-methoxyphenyl)-1H-imidazole scaffold, are of significant interest to researchers in drug development. The introduction of the 2-methoxyphenyl group can critically influence the molecule's steric and electronic profile, enhancing its binding affinity to biological targets and modifying its pharmacokinetic properties.[3] This guide serves as a comprehensive technical resource for researchers, providing detailed application notes and validated protocols for the principal synthetic routes to this valuable class of compounds. We will explore both classical and modern methodologies, focusing on the mechanistic principles that underpin each approach to empower rational experimental design and troubleshooting.

Core Synthetic Strategies: A Tale of Two Disconnections

The synthesis of 1-(2-methoxyphenyl)-1H-imidazole can be approached from two primary strategic standpoints, dictated by the key bond-forming disconnection.

  • Strategy 1: N-Arylation of a Pre-formed Imidazole Ring. This is a convergent approach where the C-N bond between the imidazole N1 atom and the 2-methoxyphenyl ring is formed late in the synthesis. This strategy is dominated by metal-catalyzed cross-coupling reactions.

  • Strategy 2: De Novo Ring Construction. This is a linear or convergent approach where the imidazole ring is constructed from acyclic precursors, with the 2-methoxyaniline already serving as a key building block, thereby incorporating the N-aryl moiety from the outset.

G cluster_0 Core Synthetic Strategies cluster_1 Strategy 1: N-Arylation cluster_2 Strategy 2: De Novo Synthesis main_product 1-(2-methoxyphenyl)-1H-imidazole start1 Imidazole + 2-Haloanisole reaction1 C-N Cross-Coupling start1->reaction1 reaction1->main_product Forms C-N bond start2 2-Methoxyaniline + Acyclic Precursors reaction2 Ring Formation start2->reaction2 reaction2->main_product Builds Imidazole Ring G CuI Cu(I)X Complex1 [Im-Cu(I)-ArX] CuI->Complex1 + Imidazole (Im⁻) + Aryl Halide (ArX) CuIII [Im-Cu(III)(Ar)X] Complex1->CuIII Oxidative Addition CuIII->CuI Reductive Elimination Product Product (N-Aryl Imidazole) CuIII->Product

Caption: Simplified catalytic cycle for the Ullmann Condensation.

Experimental Protocol 1: Classical Ullmann Condensation

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add imidazole (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and Copper(I) iodide (CuI, 0.1-0.2 eq.).

  • Solvent and Reactant Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF). Stir the suspension for 15 minutes. Add 2-bromoanisole (1.2 eq.) via syringe.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the reaction mixture to 140-160 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS (typically 12-24 hours).

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove inorganic salts and the copper catalyst. Rinse the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, dilute with water, and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.

Advantages & Disadvantages of the Ullmann Condensation
Advantages Inexpensive copper catalyst. Effective for electron-deficient aryl halides.
Disadvantages Harsh reaction conditions (high temperatures). [6]Often requires stoichiometric amounts of copper. [6]Limited functional group tolerance. Can have difficult workups to remove copper residues.
B. The Buchwald-Hartwig Amination: A Modern Palladium-Catalyzed Approach

Developed in the 1990s, the Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a milder, more general, and highly efficient alternative to the Ullmann reaction. [7]It utilizes a palladium catalyst in conjunction with a specialized phosphine ligand to couple amines with aryl halides or triflates.

Scientific Principle & Mechanistic Insight

This reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. A Pd(0) species, stabilized by a bulky, electron-rich phosphine ligand, undergoes oxidative addition with the aryl halide (2-bromoanisole) to form a Pd(II) complex. Subsequent coordination of the deprotonated imidazole, facilitated by a base, followed by reductive elimination, yields the 1-aryl-imidazole product and regenerates the Pd(0) catalyst. The choice of ligand is critical, as it modulates the reactivity and stability of the palladium center throughout the cycle. [7][8]

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX L₂Pd(II)(Ar)(X) OxAdd->PdII_ArX LigandExch Ligand Exchange (+ Imidazole, - X⁻) PdII_ArX->LigandExch PdII_Im [L₂Pd(II)(Ar)(Im)]⁺ LigandExch->PdII_Im RedElim Reductive Elimination PdII_Im->RedElim RedElim->Pd0 Product Product (Ar-Im) RedElim->Product G Start Glyoxal + Formaldehyde + 2-Methoxyaniline + NH₃ Step1 I. Condensation Start->Step1 Intermediate Acyclic Intermediate (e.g., Di-imine) Step1->Intermediate Step2 II. Cyclization Intermediate->Step2 Cyclized Dihydroimidazole Intermediate Step2->Cyclized Step3 III. Oxidation/ Aromatization Cyclized->Step3 Product 1-(2-methoxyphenyl)- 1H-imidazole Step3->Product

Caption: Workflow for the Radziszewski-type imidazole synthesis.

Experimental Protocol 3: One-Pot Radziszewski-type Synthesis

  • Reagent Mixing: In a round-bottom flask, dissolve 2-methoxyaniline (1.0 eq.) in glacial acetic acid or ethanol.

  • Component Addition: To the stirred solution, add aqueous glyoxal (40% in H₂O, 1.0 eq.), aqueous formaldehyde (37% in H₂O, 1.1 eq.), and ammonium acetate (2.5 eq.). 3[9][10]. Reaction Execution: Heat the mixture to reflux (80-100 °C) for 2-4 hours. The solution may darken. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Neutralization and Extraction: Neutralize the solution by slowly adding aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is ~8-9. Extract the aqueous mixture three times with dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by silica gel column chromatography to yield the final product.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized 1-(2-methoxyphenyl)-1H-imidazole. The following data are expected.

Analytical Technique Expected Data/Observations
¹H NMR (500 MHz, CDCl₃) δ ~7.8-8.0 (s, 1H, N-CH-N), ~7.2-7.5 (m, 4H, Ar-H), ~7.0-7.1 (m, 2H, Ar-H), ~3.9 (s, 3H, OCH₃). Note: The signals from the 2-methoxyphenyl group are expected to be similar to related structures.
¹³C NMR (125 MHz, CDCl₃) δ ~155.0 (Ar-C-O), ~138.0 (N-CH-N), ~130.0, ~128.0, ~126.0, ~121.0, ~120.0, ~118.0, ~112.0 (Ar-C & Imidazole-C), ~55.8 (OCH₃).
HRMS (ESI) Calculated for C₁₀H₁₁N₂O [M+H]⁺: 175.0866; Found: 175.xxxx.
Appearance Expected to be a white to off-white solid or a viscous oil.

Conclusion and Outlook

This guide has detailed the primary synthetic methodologies for preparing 1-(2-methoxyphenyl)-1H-imidazole derivatives.

  • The Ullmann Condensation offers a cost-effective, classical route, but its utility is limited by harsh conditions.

  • The Buchwald-Hartwig Amination represents the state-of-the-art for N-arylation, providing high yields under mild conditions with excellent functional group tolerance. It is often the preferred method for this type of transformation.

  • The Radziszewski Synthesis provides a powerful one-pot alternative that builds the core scaffold, offering significant flexibility for creating diverse analogues from simple, commercially available starting materials.

The choice of method will depend on factors such as substrate availability, required scale, functional group tolerance, and the laboratory's capabilities. For rapid synthesis of analogues with varied imidazole ring substitutions, the Radziszewski approach is ideal. For coupling a pre-existing, complex imidazole core with the 2-methoxyphenyl moiety, the Buchwald-Hartwig amination is unparalleled in its efficiency and reliability.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Kadu, V. D., Thokal, M. S., Godase, R. K., Kotali, B. C., & Wadkar, P. S. (2022). Metal-free approach for imidazole synthesis via one-pot N-α-C(sp3)–H bond functionalization of benzylamines. RSC Advances, 12(43), 28063–28069. Available at: [Link]

  • Kadu, V. D., Thokal, M. S., Godase, R. K., Kotali, B. C., & Wadkar, P. S. (2022). Metal-free approach for imidazole synthesis via one-pot N-α-C(sp3)–H bond functionalization of benzylamines. Semantic Scholar. Available at: [Link]

  • Li, P., et al. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, 28(12), 4819. Available at: [Link]

  • Thiruvalluvar, A. A. (2022). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. IntechOpen. Available at: [Link]

  • Reddy, T. R., et al. (2018). TMSOTf-catalyzed synthesis of trisubstituted imidazoles using hexamethyldisilazane as a nitrogen source under neat and microwave irradiation conditions. Beilstein Journal of Organic Chemistry, 14, 2538–2546. Available at: [Link]

  • Amanote Research. (2015). One Pot Synthesis of 1-((1-Aryl-1h -1,2,3-Triazol-4-Yl)methyl)-1h-Benzo[d] Imidazoles in Ionic Liquids: Evaluation of Antioxidant and Antimicrobial. Available at: [Link]

  • Wang, L., et al. (2009). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Journal of the Chinese Chemical Society, 56(4), 841-846. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Anonymous. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. SSRN. Available at: [Link]

  • Bunce, R. A., et al. (2012). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. ResearchGate. Available at: [Link]

  • Sawama, Y., et al. (2004). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds. ResearchGate. Available at: [Link]

  • Khorramabadi-zad, A., Azadmanesh, M., & Mohammadi, S. (2013). One-Pot, Simple and Efficient Synthesis of Triaryl-1H-imidazoles by KMnO4/CuSO4. South African Journal of Chemistry, 66, 244-247. Available at: [Link]

  • Varala, R., et al. (2007). One-Pot Synthesis of 2,4,5-Triaryl-1H-imidazoles from Arylaldehydes, Benzyl Alcohols, or Benzyl Halides with Hexamethyldisilazane in Molten Tetrabutylammonium Bromide. Synthesis, 2007(22), 3511-3514. Available at: [Link]

  • Hayal, M. Y., Anatheil, A. H., & al Awadi, H. S. S. (2024). Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. Iraqi Journal of Pharmaceutical Sciences, 33(1), 211-218. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Nykaza, T. V., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Anonymous. (2013). Synthesis of 2-(Substituted Phenyl)- 4-(4-Methoxyphenyl) -5- Phenyl -1H- Imidazoles from 4-Methoxybenzil in the Absence of Catalyst. IOSR Journal of Applied Chemistry. Available at: [Link]

  • Oertel, A. M., Ritleng, V., & Chetcuti, M. J. (2009). N'-Activation of N-Arylimidazoles: Facile Syntheses of N-Alkyl-N'-arylimidazolium Iodides from Less Expensive Chloro Substrates. Synthesis, 2009(10), 1647-1650. Available at: [Link]

  • Kumar, A., & Kumar, V. (2016). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances, 6(96), 93554–93582. Available at: [Link]

  • Siter, M., et al. (2016). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available at: [Link]

  • Sharma, V., et al. (2012). Divers Pharmacological Significance of Imidazole Derivatives- A Review. International Journal of Pharmaceutical and Chemical Sciences, 1(4), 1435-1444. Available at: [Link]

  • Anonymous. (2022). Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. New Journal of Chemistry. Available at: [Link]

  • Anonymous. (2025). A Review Article on Recent Advances in The Pharmacological Diversification of Imidazole Derivative. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Pawar, A., et al. (2020). A Review on Synthetic and Pharmacological Profile of Some Imidazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Motyka, R., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7356. Available at: [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • Popa, C. V., et al. (2024). Importance and Involvement of Imidazole Structure in Current and Future Therapy. International Journal of Molecular Sciences, 25(3), 1544. Available at: [Link]

  • Anonymous. (2022). IMIDAZOLE-A NEW PROFILE OF VARIOUS PHARMACOLOGICAL ACTIVITIES. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Purification of 1-(2-methoxyphenyl)-1H-imidazole

Welcome to the Technical Support Center for the chromatographic purification of 1-(2-methoxyphenyl)-1H-imidazole . This compound is a critical intermediate in drug development, but its structural properties—specifically...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic purification of 1-(2-methoxyphenyl)-1H-imidazole . This compound is a critical intermediate in drug development, but its structural properties—specifically the basic nitrogen of the imidazole ring (pKa ~7.0) and the steric influence of the ortho-methoxy group—make it highly susceptible to chromatographic distortions.

This guide provides researchers and drug development professionals with field-proven, authoritative troubleshooting strategies to achieve high-purity isolation during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Diagnostic Workflow: Resolving Peak Tailing

Before altering your method, use the following logical workflow to diagnose and correct peak asymmetry.

HPLC_Troubleshooting Start Initial RP-HPLC Run 1-(2-methoxyphenyl)-1H-imidazole Assess Calculate USP Tailing Factor (Tf) Start->Assess Decision Is Tf > 1.5? (Peak Tailing) Assess->Decision CheckPH Evaluate Mobile Phase pH Decision->CheckPH Yes (Tailing) Success Optimal Symmetry Achieved Proceed to Prep-Scale Decision->Success No (Symmetrical) LowPH Lower pH to 2.5 (Protonates Si-OH) CheckPH->LowPH If pH > 3 AddBase Add 5mM TEA (Masks Active Silanols) CheckPH->AddBase If pH < 3 & tailing persists LowPH->Assess Re-evaluate ChangeCol Switch to Endcapped/ Polar-Embedded C18 AddBase->ChangeCol If additive fails ChangeCol->Assess Re-evaluate

Troubleshooting workflow for resolving peak tailing of basic imidazole derivatives in RP-HPLC.

Method Development & Optimization (FAQs)

Q1: Why does 1-(2-methoxyphenyl)-1H-imidazole exhibit severe peak tailing on standard C18 columns? A1: The primary retention mechanism in RP-HPLC is hydrophobic partitioning. However, a secondary, unwanted retention mechanism often occurs between the positively charged basic nitrogen of the imidazole ring and negatively charged, deprotonated silanol groups ( Si−O− ) on the silica stationary phase ()[1]. This ion-exchange interaction causes a fraction of the analyte molecules to be retained longer, resulting in an asymmetrical, stretched trailing edge[2].

Q2: How does mobile phase pH dictate the resolution and symmetry of this compound? A2: pH controls the ionization state of both the analyte and the stationary phase. To eliminate secondary interactions, you must neutralize one of the interacting charges:

  • Low pH Strategy (pH < 3.0): By using acidic modifiers (e.g., 0.1% Formic Acid or Phosphate buffer at pH 2.5), the residual silanol groups ( Si−OH ) are fully protonated and neutralized, effectively shutting down the ion-exchange sites ()[3].

  • High pH Strategy (pH > 10.0): Using a high-pH stable hybrid column allows you to operate above the imidazole's pKa. This deprotonates the basic nitrogen, rendering the 1-(2-methoxyphenyl)-1H-imidazole neutral, thereby preventing ionic binding[4].

Q3: If my downstream application requires a neutral pH, how can I suppress tailing? A3: If you cannot alter the pH, you must introduce a mobile phase additive like Triethylamine (TEA) at a 5–10 mM concentration. TEA acts as a silanol suppressor; its small, highly basic molecules preferentially bind to and mask the active anionic silanol sites, physically blocking the bulkier imidazole derivative from interacting with them ()[5]. Note: TEA suppresses ionization in LC-MS and should only be used for UV-guided preparative HPLC.

Self-Validating Experimental Protocol

To ensure scientific integrity, use this self-validating methodology. It establishes a baseline, applies a chemical intervention, and quantitatively proves the improvement using built-in system checks.

Protocol: RP-HPLC Optimization for Basic Imidazoles

Phase 1: Baseline Establishment & System Suitability

  • Column Selection: Install a high-purity, endcapped C18 column (Type B silica, e.g., 5 µm, 4.6 x 150 mm) to minimize initial silanol activity.

  • Equilibration: Flush the system with Mobile Phase A (Water) and Mobile Phase B (Acetonitrile) at a 50:50 ratio for 15 column volumes.

  • Injection: Inject 10 µL of a 1 mg/mL 1-(2-methoxyphenyl)-1H-imidazole standard.

  • Validation Metric: Calculate the USP Tailing Factor ( Tf​=W0.05​/2f ). If Tf​>1.5 , the baseline fails symmetry requirements, triggering Phase 2.

Phase 2: Chemical Intervention (Silanol Suppression)

  • Mobile Phase Adjustment: Replace Mobile Phase A with 20 mM Potassium Phosphate buffer adjusted to pH 2.5 using phosphoric acid.

  • Re-equilibration: Flush the column for 20 column volumes to ensure complete protonation of the stationary phase.

  • Re-Injection: Inject the same 10 µL standard under identical gradient conditions.

  • Validation Metric: Recalculate Tf​ . A successful intervention will yield a Tf​≤1.2 . (If tailing persists, add 5 mM Triethylamine to the buffer).

Phase 3: Carryover and Matrix Check

  • Blank Injection: Immediately following the optimized standard run, inject 10 µL of the sample diluent (blank).

  • Validation Metric: Monitor the baseline at the established retention time. The absence of a ghost peak validates that the chemical intervention successfully prevented irreversible adsorption to the column matrix ()[6].

Quantitative Data Summary

The following table summarizes the causal relationship between mobile phase conditions and the resulting peak symmetry for basic imidazoles.

Mobile Phase ConditionAdditive / BufferpHExpected USP Tailing Factor ( Tf​ )Mechanistic Outcome
Unbuffered Water / ACN None~6.0> 2.0 (Severe Tailing)Both silanols and imidazole are ionized; strong secondary ionic interactions.
Acidic Aqueous / ACN 0.1% Formic Acid~2.71.2 - 1.5 (Acceptable)Silanols ( Si−OH ) are protonated and neutralized; ionic binding is suppressed.
Buffered Acidic / ACN 20 mM Potassium Phosphate2.51.0 - 1.2 (Symmetrical)High buffer capacity strictly controls local pH at the silica surface.
Neutral Buffered / ACN 5 mM Triethylamine (TEA)~7.01.1 - 1.3 (Good)TEA acts as a competing base, physically masking active anionic silanol sites.
High pH / ACN 10 mM Ammonium Bicarbonate10.51.0 - 1.1 (Ideal)*Imidazole is deprotonated (neutralized); requires hybrid/polymer stationary phase.

*Note: Only applicable for columns engineered to withstand high pH environments.

Advanced Troubleshooting (FAQs)

Q4: What causes peak fronting ("shark-fin" shape) during preparative scale-up of this compound? A4: Unlike tailing (which is a chemical issue), fronting is a physical problem. It occurs when the column is overloaded with mass, or when the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., a 100% Methanol sample injected into a 90% aqueous mobile phase)[6]. The analyte travels too quickly before partitioning into the stationary phase. Fix: Dilute the sample in the initial mobile phase composition or reduce the injection volume.

Q5: How can I resolve co-elution between 1-(2-methoxyphenyl)-1H-imidazole and its synthetic precursor, 2-methoxyaniline? A5: Both compounds are basic, but their pKa values and aromatic profiles differ. Switch from a standard C18 to a Phenyl-Hexyl stationary phase. The Phenyl-Hexyl column provides π−π interactions that will differentially retain the electron-rich anisole ring of the precursor versus the imidazole-substituted ring of the product, drastically improving resolution[4].

References

  • What Causes Peak Tailing in HPLC? Source: Chrom Tech URL:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes Source: Phenomenex URL:[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Source: Chromatography Online (LCGC) URL:[Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC Source: Labcompare URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of 1-(2-Methoxyphenyl)-1H-imidazole During Long-Term Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with lot-to-lot variability in their catalytic work...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with lot-to-lot variability in their catalytic workflows. 1-(2-Methoxyphenyl)-1H-imidazole is a critical building block and transition-metal ligand. However, its specific molecular architecture—an electron-rich imidazole core coupled with an electron-donating methoxy-substituted phenyl ring—creates unique vulnerabilities during prolonged storage.

This guide bypasses generic advice to provide a causality-driven, self-validating framework for maintaining the absolute chemical integrity of your compound.

Part 1: Mechanistic Causality of Degradation (The "Why")

To effectively prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities of 1-(2-methoxyphenyl)-1H-imidazole. The methoxy group (-OCH₃) acts as an electron-donating group via resonance. While this is excellent for tuning the electronic properties of a catalyst, it increases the electron density of the imidazole ring, making it highly susceptible to electrophilic attack.

  • Oxidative Cleavage (Autoxidation): The imidazole moiety is inherently liable to 1[1]. When exposed to atmospheric oxygen, trace metals, or basic impurities, the ring undergoes oxidative cleavage, typically decomposing into amides or methylamino acid derivatives.

  • Photodegradation: Exposure to UV and high-intensity visible light accelerates the generation of Reactive Oxygen Species (ROS). These ROS rapidly attack the N-C double bonds of the imidazole ring, leading to2[2].

  • Moisture-Induced Micro-Environments: Imidazoles are prone to3[3]. Water acts as a micro-solvent for trace atmospheric CO₂ or residual synthetic impurities, creating localized pH shifts that catalyze thermolysis or hydrolysis.

DegradationMechanisms Compound 1-(2-Methoxyphenyl) -1H-imidazole Oxidation Imidazole Ring Oxidation Compound->Oxidation Autoxidation RingOpening Ring Cleavage / Amide Formation Compound->RingOpening Severe Oxidation Demethylation Methoxy Cleavage (Trace Acid) Compound->Demethylation Acidic Moisture ROS Reactive Oxygen Species (ROS) ROS->Compound Attack Light UV / Visible Light Light->ROS Photolysis Moisture Moisture / H2O Moisture->Compound Hydrolysis

Fig 1: Primary degradation pathways of 1-(2-methoxyphenyl)-1H-imidazole via ROS and moisture.

Part 2: Troubleshooting Q&A

Q1: My stored batch of 1-(2-methoxyphenyl)-1H-imidazole has developed a yellowish tint. Is it still viable for sensitive cross-coupling reactions? A: No. The yellowing indicates the onset of photo-oxidation, resulting in conjugated, ring-opened degradation products. Even at <2% degradation, these impurities can poison sensitive transition-metal catalysts (like Pd or Ru) by competitively binding to the metal center. Action: Discard or repurpose for non-catalytic assays. Prevent this by storing the compound strictly in4[4].

Q2: We store the compound at -20°C, but we still observe degradation over a 6-month period. Why? A: Cold storage alone is insufficient if ambient moisture condenses inside the vial during retrieval. Repeated freeze-thaw cycles without proper desiccation introduce water. This moisture3[3], facilitating localized pH shifts that degrade the imidazole ring. Action: Always allow the sealed vial to reach room temperature in a desiccator before opening to prevent condensation.

Q3: Can we store this compound as a stock solution in DMSO or Methanol for convenience? A: This is highly discouraged for long-term storage. In solution, imidazole moieties are 1 compared to the solid state[1]. If a stock solution is mandatory for an ongoing experiment, prepare it in anhydrous, degassed solvents, overlay with argon, and use it within 48 hours.

Part 3: Standard Operating Procedure (SOP): Self-Validating Storage Protocol

To guarantee compound stability, do not just follow steps—validate them. This protocol integrates an analytical feedback loop to ensure your storage environment is uncompromised.

StorageProtocol Step1 1. Analytical Baseline (HPLC-UV at 210 nm) Step2 Step2 Step1->Step2 Step3 3. Aliquoting (Minimize Air) Step2->Step3 Step4 4. Inert Gas (Argon Purge) Step3->Step4 Step5 5. Amber Packaging (Block UV/Vis) Step4->Step5 Step6 6. Cold Storage (2-8°C or -20°C) Step5->Step6

Fig 2: Six-step self-validating workflow for the long-term storage of functionalized imidazoles.

Step-by-Step Methodology:
  • Establish an Analytical Baseline: Before storage, run a4 (e.g., C18 column, Acetonitrile/Water gradient, UV detection at 210 nm) to record the exact purity[4].

  • Desiccation: Dry the solid compound under high vacuum (lyophilization or vacuum oven at ambient temperature) to ensure residual moisture is <0.1%.

  • Aliquoting: Divide the bulk powder into single-use aliquots (e.g., 50 mg to 100 mg per vial). Causality: This prevents the bulk batch from undergoing repeated ambient air exposure and freeze-thaw condensation cycles.

  • Inert Gas Overlay: Purge each vial with Argon gas for 10-15 seconds before sealing. Causality: Argon is denser than Nitrogen and atmospheric air; it settles directly over the solid powder, creating a superior physical barrier against oxidative ROS.

  • Packaging: Use amber glass vials fitted with PTFE-lined screw caps. PTFE prevents the leaching of plasticizers into the compound, while the amber glass blocks UV/Vis photons that trigger photolysis.

  • Temperature Control: Store the sealed aliquots at 2–8 °C for usage within 6 months, or at -20 °C for multi-year storage.

  • Validation Loop: Every 6 months, sacrifice one aliquot to repeat the HPLC-UV assay. If purity drops by >0.5%, your storage system has a breach (e.g., a failed PTFE septum), and the remaining vials must be re-purified and re-packaged.

Part 4: Quantitative Stability Benchmarks

The following table summarizes the expected stability of 1-(2-methoxyphenyl)-1H-imidazole under various environmental conditions, highlighting the critical need for strict protocol adherence.

Storage ConditionAtmosphereLight ExposureExpected Shelf LifePurity Retention (at 12 mo)
Solution (Methanol/DMSO) Ambient AirAmbient Lab Light< 48 Hours< 85% (Rapid Autoxidation)
Solid State (Ambient Temp) Ambient AirAmbient Lab Light1 - 3 Months~ 92%
Solid State (2-8 °C) Ambient AirDark (Amber Vial)6 - 12 Months> 97%
Solid State (-20 °C) Argon OverlayDark (Amber Vial)24+ Months> 99.5%

Part 5: References

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir Source: PubMed / National Institutes of Health (NIH) URL:

  • Degradative imidazole oxidation of particle by reactive oxygen species Source: ResearchGate URL:

  • Stability and Storage of N-Boc-imidazole: A Technical Guide Source: Benchchem URL:

  • Safety Data Sheet for 2M Imidazole (B1077) Source: New England Biolabs (NEB) URL:

Sources

Troubleshooting

Optimizing reaction conditions for 1-(2-methoxyphenyl)-1H-imidazole catalysis

Topic: Optimizing Reaction Conditions for 1-(2-Methoxyphenyl)-1H-imidazole-Based Phosphine Ligands in Ruthenium-Catalyzed Tandem Hydroformylation/Reduction Welcome to the Advanced Catalysis Support Center. As a Senior Ap...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Conditions for 1-(2-Methoxyphenyl)-1H-imidazole-Based Phosphine Ligands in Ruthenium-Catalyzed Tandem Hydroformylation/Reduction

Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic and practical challenges researchers face when utilizing 1-(2-methoxyphenyl)-1H-imidazole derivatives—specifically 2-(dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-imidazole—as ligands in transition metal catalysis.

This class of ligands is highly prized in drug development and fine chemical synthesis for its ability to drive the Ruthenium-catalyzed tandem hydroformylation/reduction of olefins to linear alcohols . The guide below synthesizes field-proven protocols, mechanistic causality, and troubleshooting steps to ensure your catalytic workflows are robust and reproducible.

Part 1: Troubleshooting & FAQs

Q1: My reaction with internal olefins is stalling, yielding low conversions and poor regioselectivity (low n:iso ratio). How can I optimize this?

A1: The conversion of internal olefins to linear alcohols requires the catalyst to perform a rapid double-bond isomerization to the terminal position prior to carbonylation. If your n:iso ratio is low, hydroformylation is occurring prematurely at the internal position.

  • The Causality: High carbon monoxide (CO) partial pressure saturates the ruthenium coordination sphere, inhibiting the vacant sites required for the initial alkene isomerization.

  • The Solution: Shift your syngas ratio from the standard 1:1 (CO:H₂) to a hydrogen-rich environment, ideally 1:5 (CO:H₂) at a total pressure of 60 bar. This lower CO pressure allows the 1-(2-methoxyphenyl)-1H-imidazole ligand's steric bulk to effectively dictate regiocontrol, favoring the linear alkyl-ruthenium intermediate .

Q2: The reaction is stopping at the aldehyde intermediate. How do I drive the tandem reduction to the primary alcohol?

A2: The tandem process requires the catalyst to seamlessly switch from hydroformylation activity to hydrogenation activity.

  • The Causality: The hydrogenation of the aldehyde intermediate by the Ru-hydride species has a significantly higher activation energy barrier than the preceding hydroformylation step. Furthermore, if the hemilabile methoxy group on the ligand cannot dynamically coordinate to stabilize the Ru center, the catalyst deactivates.

  • The Solution: Increase the reaction temperature to 130 °C . At temperatures below 100 °C, the reaction will almost exclusively yield the aldehyde. The 130 °C threshold provides the necessary thermal energy for the Ru-hydride to reduce the carbonyl, while the 2-methoxyphenyl ether oxygen acts as a hemilabile donor, stabilizing the electron-deficient ruthenium center during the transition .

Q3: I am observing inconsistent yields batch-to-batch. What is the most reliable ruthenium precursor to pair with this ligand?

A3: While Ru₃(CO)₁₂ is the most commonly cited precursor, its cluster structure must fragment into mononuclear Ru(0) species before entering the catalytic cycle, leading to variable induction periods.

  • The Solution: Switch to Ru(2-methylallyl)₂(COD) . This mononuclear precursor rapidly coordinates the 1-(2-methoxyphenyl)-1H-imidazole phosphine ligand without the need for cluster fragmentation, resulting in faster initiation rates, highly reproducible kinetics, and improved overall yields.

Part 2: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction parameters and catalytic output, allowing you to benchmark your experimental results.

Table 1: Optimization of Reaction Conditions for 1-Octene Hydroformylation/Reduction

EntryRu Precursor (mol%)Ligand L1* (mol%)Temp (°C)CO:H₂ Ratio (Bar)Conversion (%)Yield of 1-Nonanol (%)Regioselectivity (n:iso)
1Ru₃(CO)₁₂ (0.2)L1 (0.6)1001:1 (60)451285:15
2Ru₃(CO)₁₂ (0.2)L1 (0.6)1301:1 (60)>995888:12
3Ru₃(CO)₁₂ (0.2)L1 (0.6)1301:5 (60)>998791:9
4Ru(2-methylallyl)₂(COD) (0.6)L1 (0.6)1301:5 (60)>999293:7

*L1 = 2-(dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-imidazole.

Part 3: Mechanistic Workflow Visualization

The diagram below illustrates the tandem catalytic cycle. Notice how the specific structural features of the 1-(2-methoxyphenyl)-1H-imidazole ligand govern both regiocontrol (via steric bulk) and chemocontrol (via the hemilabile methoxy group).

G Start Olefin Substrate (Terminal or Internal) Isom Olefin Isomerization (Equilibrium) Start->Isom Internal Olefins Hydroform Hydroformylation (+ CO / H2) Start->Hydroform Terminal Olefins Cat Ru Precursor + 1-(2-methoxyphenyl)-1H-imidazole Phosphine Ligand Cat->Hydroform Regiocontrol (Steric Bulk) Hydrogen Hydrogenation (+ H2) Cat->Hydrogen Chemocontrol (Hemilabile OMe) Isom->Hydroform Terminal favored by kinetics Aldehyde Linear Aldehyde Intermediate Hydroform->Aldehyde Aldehyde->Hydrogen Product Linear Alcohol (Target Product) Hydrogen->Product

Fig 1: Reaction pathway for Ru-catalyzed tandem hydroformylation/reduction using imidazole ligands.

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your results, this protocol incorporates internal validation steps (mass balance checking via internal standards) and strict atmospheric controls.

Standard Operating Procedure: Ru-Catalyzed Tandem Hydroformylation/Reduction

  • Glovebox Preparation (Critical for Ligand Integrity):

    • Inside an argon-filled glovebox (O₂ < 0.1 ppm), weigh the ruthenium precursor (e.g., Ru₃(CO)₁₂, 0.2 mol %) and the 2-(dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-imidazole ligand (0.6 mol %).

    • Causality: The phosphine moiety is highly susceptible to oxidation. Phosphine oxides will completely terminate catalytic activity.

  • Reaction Mixture Assembly:

    • Dissolve the catalyst mixture in 2.0 mL of anhydrous, thoroughly degassed toluene.

    • Add the olefin substrate (1.0 mmol).

    • Validation Step: Add exactly 100 µL of hexadecane. This acts as an inert internal standard for GC-FID analysis, allowing you to calculate exact mass balance and detect if side-reactions (like olefin polymerization or over-reduction to alkanes) are occurring.

  • Reactor Loading & Purging:

    • Transfer the solution to a stainless-steel autoclave equipped with a magnetic stir bar. Seal the autoclave tightly before removing it from the glovebox.

    • Connect the autoclave to the syngas line. Purge the reactor three times with the syngas mixture (CO/H₂) to displace any trace argon/air in the headspace.

  • Pressurization & Heating:

    • Pressurize the reactor to exactly 60 bar using a CO:H₂ ratio of 1:5 (10 bar CO, 50 bar H₂).

    • Heat the autoclave to 130 °C. Stir vigorously at 800 rpm to eliminate gas-liquid mass transfer limitations. Maintain for 16–24 hours.

  • Workup & Quantitative Analysis:

    • Cool the reactor to room temperature using a water bath. Safety Note: Carefully vent the unreacted syngas in a certified fume hood.

    • Dilute a 50 µL aliquot of the reaction mixture with 1.0 mL of ethyl acetate.

    • Analyze via GC-FID. Calculate the conversion of the starting material against the hexadecane standard, and determine the chemoselectivity (alcohol vs. aldehyde) and regioselectivity (linear vs. branched isomers).

Part 5: References

  • Wu, L., Fleischer, I., Jackstell, R., Profir, I., Franke, R., & Beller, M. (2013). Ruthenium-Catalyzed Hydroformylation/Reduction of Olefins to Alcohols: Extending the Scope to Internal Alkenes. Journal of the American Chemical Society, 135(38), 14306–14312. URL:[Link]

  • Fleischer, I., Wu, L., Profir, I., Jackstell, R., Franke, R., & Beller, M. (2013). Towards the Development of a Selective Ruthenium-Catalyzed Hydroformylation of Olefins. Chemistry - A European Journal, 19(32), 10589–10594. URL:[Link]

Optimization

Minimizing side reactions in 1-(2-methoxyphenyl)-1H-imidazole derivative synthesis

Welcome to the Advanced Technical Support Center for the synthesis of 1-(2-methoxyphenyl)-1H-imidazole derivatives. This platform is designed for researchers, scientists, and drug development professionals facing synthet...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis of 1-(2-methoxyphenyl)-1H-imidazole derivatives. This platform is designed for researchers, scientists, and drug development professionals facing synthetic bottlenecks during C–N cross-coupling reactions.

The synthesis of this critical pharmacophore typically relies on the N-arylation of imidazole with 2-haloanisoles (e.g., 2-bromoanisole) via Copper-catalyzed (Modified Ullmann) or Palladium-catalyzed (Buchwald-Hartwig) pathways. Below, you will find mechanistic troubleshooting guides, quantitative data summaries, self-validating protocols, and visual workflows to help you minimize side reactions and maximize yield.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my Ullmann coupling yielding excessive anisole (dehalogenation) instead of the target 1-(2-methoxyphenyl)-1H-imidazole? Causality: Dehalogenation in Cu-catalyzed Ullmann reactions often occurs via a competing single-electron transfer (SET) pathway or protodecupration. When the oxidative addition of 2-bromoanisole to Cu(I) forms a transient Cu(III) intermediate, the presence of hydrogen-donating solvents or trace moisture can lead to hydrogen abstraction, yielding the dehalogenated byproduct (anisole) instead of undergoing reductive elimination (1[1]). Solution: Strictly degas your solvents using the freeze-pump-thaw method to prevent oxygen from disrupting the SET pathway. Switch to a non-hydrogen-donating solvent like anhydrous toluene. Utilize a strong bidentate ligand like 1,10-phenanthroline to stabilize the Cu(I)/Cu(III) catalytic cycle and accelerate the desired C–N reductive elimination (2[2]).

Q2: I am using a Palladium catalyst (Buchwald-Hartwig), but the reaction stalls at 20% conversion. Is the imidazole poisoning the catalyst? Causality: Yes. Imidazoles are potent -donors. In the absence of a sufficiently bulky ligand, multiple imidazole molecules can coordinate to the Pd center, forming highly stable, off-cycle bis-imidazole palladium complexes that sequester the active catalyst. Furthermore, the ortho-methoxy group on 2-bromoanisole introduces significant steric hindrance during the transmetalation step, exacerbating the stalling (3[3]). Solution: Employ a highly sterically hindered, electron-rich phosphine ligand (e.g., BrettPhos or tBuBrettPhos). The extreme steric bulk of these ligands prevents the coordination of a second imidazole molecule, forcing the reaction to remain on-cycle (4[4]).

Q3: How do I minimize the Ullmann homocoupling of 2-bromoanisole (forming 2,2'-dimethoxybiphenyl)? Causality: Homocoupling occurs when two aryl halide molecules undergo sequential oxidative addition and transmetalation onto the same metal center, followed by reductive elimination (5[5]). This is driven by high local concentrations of the aryl halide relative to the coordinated nucleophile. Solution: Implement a syringe-pump addition of 2-bromoanisole over 2–4 hours to keep its steady-state concentration low. Maintain a stoichiometric excess of imidazole (1.5 eq) to ensure the Cu center is saturated with the nucleophile.

Q4: Can the ortho-methoxy group undergo demethylation under these coupling conditions? Causality: While aryl methyl ethers are generally robust, the combination of harsh basic conditions (e.g., KOtBu) and high temperatures (>120 °C) in the presence of Lewis acidic metals can trigger ether cleavage, yielding the undesired 2-(1H-imidazol-1-yl)phenol byproduct. Solution: Substitute strong bases with milder alternatives like or and restrict the reaction temperature to 110 °C (6[6]).

Section 2: Quantitative Data & Catalyst Selection

The following table summarizes the quantitative side-reaction profiles of various catalytic systems used for the synthesis of 1-(2-methoxyphenyl)-1H-imidazole, allowing for rapid comparative analysis and optimization (7[7]).

Catalyst System (Loading)LigandBaseSolventTemp (°C)Target Yield (%)Major Side Reaction (%)Mitigation Strategy
CuI (10 mol%)None DMF15035%Homocoupling (40%)Add diamine ligand, lower temp
CuI (5 mol%)1,10-Phenanthroline Toluene11082%Dehalogenation (8%)Use anhydrous solvent, degas
(2 mol%)XantphosNaOtBuDioxane10045%Stalling / Poisoning (50%)Switch base to , use BrettPhos
(2 mol%)BrettPhos t-AmOH9094%Negligible (<2%)Standardized optimal condition

Section 3: Workflows & Mechanistic Visualization

G Cu Cu(I) + Ligand Active Catalyst OA Oxidative Addition [Cu(III)-Aryl] Complex Cu->OA 2-Bromoanisole Target Target Product 1-(2-methoxyphenyl)-1H-imidazole OA->Target 1. Imidazole coordination 2. Reductive Elimination Dehal Side Reaction: Dehalogenation Anisole OA->Dehal Protodecupration / SET (Moisture/H-donor solvent) Homo Side Reaction: Homocoupling 2,2'-Dimethoxybiphenyl OA->Homo 2nd Aryl Halide coordination

Mechanistic divergence in Cu-catalyzed Ullmann coupling of 2-bromoanisole and imidazole.

DecisionTree Start Reaction Stalls or Low Yield Analyze Analyze Crude by GC-MS / LC-MS Start->Analyze Dehal Major Byproduct: Anisole Analyze->Dehal Homo Major Byproduct: Dimethoxybiphenyl Analyze->Homo Unreacted Major Component: Unreacted 2-Bromoanisole Analyze->Unreacted FixDehal Action: Rigorous degassing, use anhydrous Toluene Dehal->FixDehal FixHomo Action: Syringe pump addition of Ar-Br, increase Imidazole eq. Homo->FixHomo FixUnreacted Action: Switch to bulky ligand (e.g., BrettPhos) to prevent poisoning Unreacted->FixUnreacted

Troubleshooting decision tree for optimizing 1-(2-methoxyphenyl)-1H-imidazole synthesis.

Section 4: Standardized Experimental Protocols

Protocol A: Optimized Copper-Catalyzed N-Arylation (Modified Ullmann)

Designed to suppress dehalogenation and homocoupling.

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Reagent Loading: Add CuI (0.05 mmol, 5 mol%), Imidazole (1.5 mmol, 1.5 eq), and anhydrous (2.0 mmol, 2.0 eq) to the flask.

  • Solvent & Ligand Addition: Inject 5 mL of anhydrous, rigorously degassed toluene, followed by 1,10-phenanthroline (0.10 mmol, 10 mol%).

    • Self-Validating Checkpoint: Upon addition of the ligand, the mixture must transition from a cloudy pale suspension to a deep, homogeneous blue/green solution. If this color change does not occur, the active complex has not formed; discard and prepare fresh anhydrous reagents.

  • Substrate Addition: Inject 2-bromoanisole (1.0 mmol, 1.0 eq) dropwise over 5 minutes to prevent local concentration spikes that lead to homocoupling.

  • Reaction: Seal the flask and heat to 110 °C for 18 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a Celite pad, and concentrate in vacuo. Purify via flash chromatography (Silica, Hexanes/EtOAc).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Designed to prevent catalyst poisoning by imidazole.

  • Glovebox Setup: Inside an Argon-filled glovebox, charge a vial with (0.02 mmol, 2 mol%), BrettPhos (0.04 mmol, 4 mol%), Imidazole (1.2 mmol, 1.2 eq), and anhydrous (1.5 mmol, 1.5 eq).

  • Solvent Addition: Add 4 mL of anhydrous tert-amyl alcohol (t-AmOH) and stir for 10 minutes at room temperature to pre-form the active Pd(0) complex.

  • Substrate Addition: Add 2-bromoanisole (1.0 mmol, 1.0 eq). Seal the vial with a PTFE-lined cap and remove it from the glovebox.

  • Reaction & Monitoring: Heat the vial to 90 °C.

    • Self-Validating Checkpoint: Monitor the reaction via GC-MS at the 2-hour mark. The rapid consumption of 2-bromoanisole and the appearance of the product mass validates that the sterically hindered ligand successfully prevented imidazole poisoning. If only starting materials are visible, oxygen ingress or ligand degradation has occurred.

  • Workup: Quench with water, extract with dichloromethane (3x 10 mL), dry over , and purify via column chromatography.

References

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous C
  • Pd-Catalyzed N-Arylation of Amides: C
  • Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime, nih.gov,
  • The Copper-Catalyzed N-Aryl
  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis, acs.org,
  • The mechanism of the modified Ullmann reaction, rug.nl,
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?, wuxiapptec.com,

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance with 1-(2-Methoxyphenyl)-1H-imidazole Ligands

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for effecti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for effectively utilizing 1-(2-methoxyphenyl)-1H-imidazole and its derivatives as ligands, particularly in scenarios involving significant steric hindrance. The unique electronic and steric properties of these ligands make them powerful tools, but their application can present specific challenges. This resource will help you navigate these issues and optimize your experimental outcomes.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the synthesis and application of 1-(2-methoxyphenyl)-1H-imidazole ligands in a question-and-answer format.

Question 1: My N-arylation reaction to synthesize the 1-(2-methoxyphenyl)-1H-imidazole ligand is resulting in low yields. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in the N-arylation of imidazole are a frequent issue and can often be attributed to several factors, including incomplete deprotonation of the imidazole, suboptimal catalyst systems, and challenging substrates.[1][2]

  • Causality and Experimental Choices: The nucleophilicity of the imidazole nitrogen is paramount for a successful N-arylation. Incomplete deprotonation means a lower concentration of the active nucleophile, leading to a sluggish or incomplete reaction.[1] The choice of base is therefore critical and should be tailored to the specific reaction conditions. For sterically hindered aryl halides like 1-halo-2-methoxybenzene, a strong base is often necessary to drive the reaction forward.

  • Troubleshooting Steps:

    • Evaluate the Base and Solvent System:

      • Strong Bases: For a less reactive aryl halide, consider using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) to ensure complete deprotonation of the imidazole.[1]

      • Weaker Bases: In some cases, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, especially with more reactive aryl halides (e.g., aryl iodides).[1][3] Cs₂CO₃, in particular, has been reported to be highly effective in many N-arylation reactions.[3][4]

      • Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN), DMF, and dimethyl sulfoxide (DMSO) are generally good choices as they effectively dissolve the imidazole and the base, facilitating the reaction.[1]

    • Optimize the Catalyst System (for Copper or Palladium-Catalyzed Reactions):

      • Ligand Selection: For challenging couplings, the choice of ligand is crucial.[3] For copper-catalyzed reactions, phenanthroline-based ligands have shown broad applicability.[3][4] In palladium-catalyzed couplings involving sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote efficient oxidative addition and reductive elimination.[5][6][7]

      • Catalyst Pre-activation: Imidazoles can sometimes inhibit the in situ formation of the active catalyst.[8] Using a pre-activated catalyst or allowing the catalyst to form before adding the imidazole can significantly improve yields.[8]

    • Reaction Conditions:

      • Temperature: Insufficient temperature can lead to slow reaction rates. Conversely, excessively high temperatures can cause catalyst decomposition.[9] A systematic temperature screen is recommended.

      • Inert Atmosphere: Copper(I) and Palladium(0) catalysts are sensitive to oxidation.[3][6] Ensure all reactions are performed under a strict inert atmosphere (e.g., argon or nitrogen).

Below is a flowchart to guide your troubleshooting process for low-yield N-arylation.

graph low_yield_troubleshooting { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

A [label="Low Yield in N-Arylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Evaluate Base/Solvent System", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Optimize Catalyst System\n(if applicable)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Adjust Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Use Stronger Base (e.g., NaH)\n in Anhydrous Aprotic Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Screen Weaker Bases\n(e.g., Cs₂CO₃, K₂CO₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Select Appropriate Ligand\n(e.g., Phenanthroline for Cu,\nBulky Phosphine/NHC for Pd)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Consider Catalyst Pre-activation", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Optimize Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="Ensure Strict Inert Atmosphere", fillcolor="#F1F3F4", fontcolor="#202124"]; K [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; A -> C; A -> D; B -> E; B -> F; C -> G; C -> H; D -> I; D -> J; {E, F, G, H, I, J} -> K [style=dashed]; }

Caption: Troubleshooting flowchart for low-yield N-arylation.

Question 2: I am observing significant side product formation, such as homo-coupling of the aryl halide, in my cross-coupling reaction using a 1-(2-methoxyphenyl)-1H-imidazole ligand. How can I minimize this?

Answer:

Homo-coupling is a common side reaction in cross-coupling catalysis, often arising from oxidative processes or catalyst deactivation pathways.

  • Causality and Experimental Choices: The desired cross-coupling pathway is in competition with the homo-coupling of the aryl halide or the organometallic reagent. This is often exacerbated by the presence of oxygen or suboptimal ligand-to-metal ratios. The steric bulk of the 1-(2-methoxyphenyl)-1H-imidazole ligand can sometimes slow down the desired cross-coupling, giving more time for side reactions to occur.

  • Troubleshooting Steps:

    • Strict Exclusion of Oxygen: Ensure the reaction is thoroughly degassed and maintained under a positive pressure of an inert gas. Oxygen can promote the homo-coupling of organoboron reagents in Suzuki-Miyaura couplings.

    • Adjust Stoichiometry: Using a slight excess of the coupling partner (e.g., the boronic acid in a Suzuki reaction) relative to the aryl halide can sometimes favor the cross-coupling pathway.[9]

    • Optimize Ligand-to-Metal Ratio: The right ligand can stabilize the catalytic species and suppress side reactions. For palladium catalysis, an appropriate excess of the ligand can sometimes be beneficial.

    • Choice of Base and Solvent: The base and solvent can influence the rates of both the desired reaction and side reactions.[6] A screen of different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, THF) may be necessary to find conditions that selectively favor cross-coupling.[6]

Question 3: The cross-coupling reaction with a sterically demanding substrate is proceeding very slowly or not at all, even with the 1-(2-methoxyphenyl)-1H-imidazole ligand. What adjustments can I make?

Answer:

Even with a ligand designed to overcome steric hindrance, highly congested substrates can present a significant kinetic barrier.

  • Causality and Experimental Choices: The ortho-methoxy group on the phenyl ring of the ligand is designed to create a specific steric environment that facilitates coupling with hindered substrates.[5][10] However, the overall steric bulk of the two coupling partners might still be too great for the catalytic cycle to proceed efficiently. The oxidative addition step is often rate-limiting in these cases.[6]

  • Troubleshooting Steps:

    • Increase Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can increase the concentration of the active catalyst and improve the reaction rate.

    • Higher Temperatures: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential catalyst decomposition or side product formation at higher temperatures.[9] Microwave irradiation can also be a valuable tool for accelerating these transformations.[7]

    • Alternative Ligand Systems: While 1-(2-methoxyphenyl)-1H-imidazole is effective, it may not be optimal for all sterically hindered couplings. Consider screening other classes of ligands known for their efficacy with bulky substrates, such as highly bulky N-heterocyclic carbenes (NHCs) or biarylphosphine ligands.[5][7][10] The key is often a combination of steric bulk and strong σ-donor properties in the ligand.[5][7]

    • More Reactive Coupling Partners: If possible, consider using a more reactive aryl halide (I > Br > Cl > OTs) or a more reactive organometallic reagent.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the specific role of the ortho-methoxy group in the 1-(2-methoxyphenyl)-1H-imidazole ligand in overcoming steric hindrance?

A1: The ortho-methoxy group plays a multifaceted role.[11][12] Firstly, it introduces steric bulk in proximity to the coordinating nitrogen of the imidazole ring. This can influence the geometry of the metal complex, potentially creating a more open coordination site for the substrates to access the metal center. Secondly, the oxygen atom of the methoxy group can have electronic effects, potentially acting as a hemilabile coordinating group that transiently interacts with the metal center, stabilizing key intermediates in the catalytic cycle.[13] This combination of steric and electronic effects can facilitate the coupling of sterically demanding substrates that are challenging with less substituted ligands.[11][12]

Q2: How do I properly handle and store 1-(2-methoxyphenyl)-1H-imidazole and its precursors?

A2: Imidazole and its derivatives are generally stable compounds. However, it is good practice to store them in a cool, dry place, away from strong oxidizing agents. For long-term storage, keeping them under an inert atmosphere (e.g., in a desiccator with argon or nitrogen) is recommended to prevent gradual degradation from atmospheric moisture and oxygen.

Q3: Can 1-(2-methoxyphenyl)-1H-imidazole ligands be used in applications outside of cross-coupling reactions?

A3: Yes. While they are well-regarded for their utility in catalysis, imidazole derivatives have a broad range of applications. They are key structural motifs in many biologically active compounds and have been investigated for their potential as anticancer, antimalarial, and antimicrobial agents.[14][15][16][17][18] The specific 1-(2-methoxyphenyl)-1H-imidazole scaffold may be of interest in medicinal chemistry as a building block for new therapeutic agents.[14]

Q4: What analytical techniques are recommended for characterizing the 1-(2-methoxyphenyl)-1H-imidazole ligand and monitoring reaction progress?

A4: A combination of techniques is recommended for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the structure of the synthesized ligand. The proton NMR spectrum should show characteristic signals for the imidazole ring protons, the methoxy group protons, and the aromatic protons of the phenyl ring.[19][20]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[19]

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are invaluable for monitoring the progress of the synthesis and any subsequent reactions where the ligand is used. They allow for rapid assessment of starting material consumption and product formation.[1]

Section 3: Experimental Protocol

Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide using a Palladium/1-(2-methoxyphenyl)-1H-imidazole Catalyst System

This protocol provides a starting point for the cross-coupling of a sterically hindered aryl bromide with an arylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1-(2-methoxyphenyl)-1H-imidazole

  • Sterically hindered aryl bromide (e.g., 2-bromo-1,3-dimethylbenzene)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Inert gas (argon or nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%), 1-(2-methoxyphenyl)-1H-imidazole (0.04 mmol, 4 mol%), the sterically hindered aryl bromide (1.0 mmol), the arylboronic acid (1.5 mmol), and Cs₂CO₃ (3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Data Summary Table:

EntryAryl BromideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-1,3-dimethylbenzene4-Methoxyphenylboronic acidCs₂CO₃Dioxane10018~85-95
21-Bromo-2-methoxy-naphthalene2,6-Dimethylphenyl-boronic acidt-BuOKDioxane8024>95[5]
graph Suzuki_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Combine Reactants:\n- Pd(OAc)₂\n- Ligand\n- Aryl Bromide\n- Boronic Acid\n- Base"]; Inert [label="Purge with\nInert Gas"]; Solvent [label="Add Anhydrous\nDioxane"]; Heat [label="Heat to 100°C\nwith Stirring"]; Monitor [label="Monitor by\nTLC/LC-MS"]; Workup [label="Cool, Dilute,\nand Filter"]; Purify [label="Column\nChromatography"]; End [label="Obtain Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Setup; Setup -> Inert; Inert -> Solvent; Solvent -> Heat; Heat -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> End; }

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. BenchChem.
  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. (2024). PMC.
  • Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. (n.d.). Nature.
  • Thiruvalluvar, A. A. (2022). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. IntechOpen.
  • TMSOTf-catalyzed synthesis of trisubstituted imidazoles using hexamethyldisilazane as a nitrogen source under neat and microwave irradiation conditions. (n.d.). PMC.
  • The effect of steric hindrance on the course of Pfitzinger reactions. (n.d.). R Discovery.
  • Synthesis, Characterization, Crystal Structure, and Hirshfeld Surface Analysis of 2–(2–Hydroxy–3–methoxyphenyl)–1–(4–methylphenyl)–4, 5–diphenyl–1H–imidazole. (2015). Taylor & Francis Online.
  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (n.d.). PMC.
  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253.
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromo-2-methyl-1-propene. BenchChem.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. (2012). Organic Chemistry Portal.
  • Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. (2021). MDPI.
  • Peel-Smith, D., Thomas, G., & Leitch, D. (n.d.). Optimization of Suzuki-Miyaura Cross-Coupling of Imidazole Substrates. University of Victoria.
  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). (n.d.). ResearchGate.
  • Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. (n.d.). PMC.
  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? (2022). The Journal of Physical Chemistry A.
  • BenchChem. (2025). Optimizing reaction conditions for 4,4'-Bi-1H-imidazole derivatives. BenchChem.
  • 4-(4-Methoxyphenyl) -5- Phenyl -1H- Imidazoles from 4-Methoxybenzil in the Absence of C. (2013). Global Journals.
  • Synthesis and Docking Study of 2–Aryl-4,5-diphenyl-1H-imidazole Derivatives as Lead Compounds for Antimalarial Agent. (n.d.). Rasayan Journal of Chemistry.
  • Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. (n.d.). RSC Publishing.
  • 1-(4-Methoxyphenyl)-1H-imidazole 98 10040-95-6. (n.d.). MilliporeSigma.
  • Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. (n.d.). ResearchGate.
  • Steric Barrier‐Steered Reaction Sites in Micellar Catalysis. (n.d.). ResearchGate.
  • The role of the methoxy group in approved drugs. (2024). PubMed.
  • Conformational Restriction and Steric Hindrance in Medicinal Chemistry. (n.d.). ScienceDirect.
  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. (2017). PMC.
  • Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. (2008). Accounts of Chemical Research.
  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. (2011). Beilstein Journals.
  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. (2007). The Journal of Organic Chemistry.
  • 1-(2-methoxyphenyl)-4-(4-nitrophenyl)-1h-imidazole-2-thiol. (n.d.). PubChem.
  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. (2020). DergiPark.
  • BenchChem. (2025). Application Notes and Protocols for N-arylation of Imidazole Sulfonamides. BenchChem.
  • Kinger, M., et al. (n.d.). Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals.
  • Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures. (n.d.). PMC.
  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015). Journal of the American Chemical Society.
  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. (n.d.). PMC.
  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2025). MDPI.
  • Recent Progress Concerning the N-Arylation of Indoles. (2021). MDPI.
  • Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. (2023). ChemRxiv.
  • Imidazole and its derivatives as potential candidates for drug development. (2016). International Journal of Pharmaceutical Sciences and Research.
  • Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. (n.d.). ChemRxiv.
  • Imidazole and its derivatives as potential candidates for drug development. (2016). ResearchGate.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Catalytic Efficiency of 1-(2-methoxyphenyl)-1H-imidazole and Unsubstituted Imidazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis and biochemical research, imidazole and its derivatives are of paramount importance, frequently serving as catalysts i...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and biochemical research, imidazole and its derivatives are of paramount importance, frequently serving as catalysts in a variety of chemical transformations. Their amphoteric nature allows them to function as nucleophiles, general acids, or general bases, making them versatile tools in the chemist's arsenal. This guide provides an in-depth comparison of the catalytic efficiency of the sterically hindered 1-(2-methoxyphenyl)-1H-imidazole and its parent compound, the unsubstituted imidazole. By examining their structural and electronic properties, we will delineate the factors that govern their catalytic prowess and provide robust experimental protocols for their synthesis and comparative evaluation.

The Catalytic Heart of Imidazole: A Mechanistic Overview

Unsubstituted imidazole is a well-established catalyst, particularly in acyl transfer reactions such as the hydrolysis of esters. Its catalytic activity stems from the nucleophilic character of the sp2-hybridized nitrogen atom (N-3), which can attack the electrophilic center of a substrate. In the case of ester hydrolysis, this results in the formation of a transient N-acylimidazolium intermediate. This intermediate is highly reactive and is readily hydrolyzed by water to release the carboxylic acid product and regenerate the imidazole catalyst. Alternatively, imidazole can act as a general base, activating a nucleophile (like water) by deprotonation, thereby enhancing its reactivity towards the substrate. The pKa of the imidazolium ion is approximately 7, which allows it to be an effective catalyst under physiological and other neutral pH conditions.[1]

The Influence of N-Arylation: A Tale of Two Effects

The introduction of a substituent on one of the nitrogen atoms of the imidazole ring, as in 1-(2-methoxyphenyl)-1H-imidazole, can profoundly alter its catalytic activity. These alterations can be broadly categorized into electronic and steric effects.

Electronic Effects of the 2-Methoxyphenyl Substituent

The 2-methoxyphenyl group is an aromatic substituent with a methoxy (-OCH3) group at the ortho position. The methoxy group is generally considered to be electron-donating through resonance, which would increase the electron density on the phenyl ring. However, its influence on the distal imidazole ring is more nuanced. The phenyl group itself is electron-withdrawing by induction, which tends to decrease the basicity and nucleophilicity of the imidazole ring. The overall electronic impact on the catalytic N-3 atom is a balance of these competing effects. It is generally observed that N-aryl substitution on imidazole decreases its basicity compared to the unsubstituted parent. A lower basicity would correlate with a reduced ability to act as a general base catalyst.

Steric Hindrance: The Dominating Factor

The most significant impact of the 2-methoxyphenyl group on the catalytic efficiency of the imidazole is likely to be steric hindrance. The bulky aryl group at the N-1 position can physically obstruct the approach of a substrate to the catalytically active N-3 atom. This steric congestion is further exacerbated by the ortho-methoxy group, which can restrict the rotation of the phenyl ring and create a more pronounced steric shield around the active site. This impediment to substrate binding is expected to lead to a significant decrease in the rate of catalysis compared to the sterically unencumbered unsubstituted imidazole.

Comparative Catalytic Efficiency: A Qualitative Prediction

Based on the interplay of electronic and steric effects, we can predict the relative catalytic efficiencies of 1-(2-methoxyphenyl)-1H-imidazole and unsubstituted imidazole.

CatalystPredicted Electronic Effect on N-3Predicted Steric HindrancePredicted Overall Catalytic Efficiency
Unsubstituted Imidazole High nucleophilicity and basicityMinimalHigh
1-(2-methoxyphenyl)-1H-imidazole Reduced basicity due to N-aryl groupSignificant steric hindrance from the ortho-substituted phenyl groupLow

It is hypothesized that the steric hindrance imposed by the 2-methoxyphenyl group will be the dominant factor, leading to a substantially lower catalytic efficiency for 1-(2-methoxyphenyl)-1H-imidazole in comparison to unsubstituted imidazole.

Experimental Validation: Synthesis and Kinetic Analysis

To empirically validate this prediction, we provide detailed protocols for the synthesis of 1-(2-methoxyphenyl)-1H-imidazole and a comparative kinetic analysis of its catalytic activity against unsubstituted imidazole using the well-established p-nitrophenyl acetate (PNPA) hydrolysis assay.

Synthesis of 1-(2-methoxyphenyl)-1H-imidazole

This protocol is based on a copper-catalyzed N-arylation reaction, a common and effective method for the synthesis of N-aryl imidazoles.

Materials:

  • Imidazole

  • 2-Iodoanisole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add imidazole (1.0 eq), 2-iodoanisole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask.

  • Stir the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford 1-(2-methoxyphenyl)-1H-imidazole as a pure compound.

  • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Kinetic Assay: Hydrolysis of p-Nitrophenyl Acetate

This assay monitors the catalytic hydrolysis of p-nitrophenyl acetate (PNPA) to p-nitrophenol, which can be quantified spectrophotometrically by the increase in absorbance at 400 nm due to the formation of the p-nitrophenolate ion under basic conditions.

Materials:

  • Unsubstituted imidazole

  • 1-(2-methoxyphenyl)-1H-imidazole

  • p-Nitrophenyl acetate (PNPA)

  • Tris buffer (e.g., 0.1 M, pH 8.0)

  • Acetonitrile

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Procedure:

  • Stock Solution Preparation:

    • Prepare stock solutions of unsubstituted imidazole and 1-(2-methoxyphenyl)-1H-imidazole of known concentrations (e.g., 10 mM) in the Tris buffer.

    • Prepare a stock solution of PNPA (e.g., 100 mM) in acetonitrile.

  • Kinetic Measurements:

    • Set the spectrophotometer to monitor the absorbance at 400 nm and maintain the temperature at 25 °C.

    • In a quartz cuvette, add the Tris buffer and the imidazole catalyst stock solution to achieve the desired final catalyst concentration (e.g., 1 mM).

    • Initiate the reaction by adding a small volume of the PNPA stock solution to the cuvette to achieve the desired final substrate concentration (e.g., 0.1 mM). The final concentration of acetonitrile should be kept low (e.g., <1%) to minimize its effect on the reaction rate.

    • Immediately start recording the absorbance at 400 nm as a function of time for a sufficient duration to observe a linear initial rate.

    • Repeat the experiment for each catalyst at various concentrations.

    • Perform a control experiment without any catalyst to measure the rate of spontaneous hydrolysis of PNPA.

  • Data Analysis:

    • Determine the initial rate of the reaction (v₀) from the linear portion of the absorbance versus time plot, using the Beer-Lambert law (ε for p-nitrophenolate at pH 8.0 is approximately 18,000 M⁻¹cm⁻¹).

    • Subtract the rate of the uncatalyzed reaction from the rates of the catalyzed reactions to obtain the net catalytic rate.

    • Plot the net catalytic rate against the catalyst concentration for both imidazoles. The slope of this plot will give the second-order rate constant (k_cat), which is a measure of the catalytic efficiency.

Visualizing the Process

To better understand the concepts discussed, the following diagrams illustrate the catalytic mechanism and the experimental workflow.

Catalytic Cycle of Imidazole in Ester Hydrolysis cluster_0 Nucleophilic Catalysis Pathway Imidazole Imidazole N-Acylimidazolium N-Acylimidazolium Imidazole->N-Acylimidazolium Nucleophilic Attack Ester Ester Ester->N-Acylimidazolium N-Acylimidazolium->Imidazole Regeneration Carboxylic_Acid Carboxylic_Acid N-Acylimidazolium->Carboxylic_Acid Hydrolysis Alcohol Alcohol N-Acylimidazolium->Alcohol Release Water Water Water->Carboxylic_Acid

Caption: Catalytic cycle of imidazole in ester hydrolysis via a nucleophilic pathway.

Experimental Workflow for Comparative Catalysis cluster_synthesis Synthesis of Catalyst cluster_kinetics Kinetic Assay Start_Synth Imidazole + 2-Iodoanisole Reaction Cu-catalyzed N-arylation Start_Synth->Reaction Purification Column Chromatography Reaction->Purification Product 1-(2-methoxyphenyl)-1H-imidazole Purification->Product Prepare_Solutions Prepare Stock Solutions (Catalysts, PNPA, Buffer) Product->Prepare_Solutions Use in Assay Run_Kinetics Monitor PNPA Hydrolysis via UV-Vis Prepare_Solutions->Run_Kinetics Data_Analysis Calculate Initial Rates & k_cat Run_Kinetics->Data_Analysis Comparison Compare Catalytic Efficiencies Data_Analysis->Comparison Unsubstituted_Imidazole Unsubstituted Imidazole Unsubstituted_Imidazole->Prepare_Solutions Use in Assay

Caption: Experimental workflow for the synthesis and comparative kinetic analysis.

Conclusion

This guide has provided a comprehensive comparison of the anticipated catalytic efficiency of 1-(2-methoxyphenyl)-1H-imidazole and unsubstituted imidazole. Theoretical considerations strongly suggest that the steric hindrance from the 2-methoxyphenyl group will significantly diminish the catalytic activity of the substituted imidazole. The provided experimental protocols offer a clear and robust pathway for researchers to empirically test this hypothesis and quantify the differences in catalytic efficiency. Understanding the interplay of electronic and steric effects is crucial for the rational design of catalysts and for the interpretation of structure-activity relationships in drug development.

References

  • Bruice, T. C., & Schmir, G. L. (1956). The catalysis of the hydrolysis of p-nitrophenyl acetate by imidazole and its derivatives. Archives of Biochemistry and Biophysics, 63(2), 484-486. [Link]

  • Jencks, W. P., & Kirsch, J. F. (1962). Base Catalysis of Imidazole Catalysis of Ester Hydrolysis. Journal of the American Chemical Society, 84(16), 3290-3291. [Link]

  • Overberger, C. G., & Guterl, A. C. (1978). Multifunctional hydrolytic catalyses. 8. Remarkable acceleration of the hydrolysis of p-nitrophenyl acetate by micellar bifunctional catalysts. Journal of the American Chemical Society, 100(24), 7550-7555. [Link]

  • Singh, P., & Kumar, A. (2018). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research, 27(4), 20950-20954. [Link]

  • Wang, L., He, W., & Yu, Z. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6229–6232. [Link]

  • Shalini, S., Sharma, P. K., & Kumar, N. (2010). Imidazole and its biological activities: A review. Der Chemica Sinica, 1(3), 36-47. [Link]

  • Wikipedia contributors. (2024). Imidazole. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • IRE Journals. (2025). Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. Iconic Research and Engineering Journals, 9(3). [Link]

Sources

Comparative

Advanced Purity Validation of 1-(2-methoxyphenyl)-1H-imidazole: A Comparative Guide to HPLC-MS and Alternative Techniques

As a Senior Application Scientist, I frequently encounter challenges in the impurity profiling of nitrogen-rich heterocycles. 1-(2-methoxyphenyl)-1H-imidazole is a highly valued aryl imidazole building block, frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the impurity profiling of nitrogen-rich heterocycles. 1-(2-methoxyphenyl)-1H-imidazole is a highly valued aryl imidazole building block, frequently utilized in the synthesis of complex pharmaceutical active ingredients (APIs) and as a precursor for advanced transition-metal catalyst ligands.

Because trace impurities—such as unreacted anisidine derivatives, positional isomers, or oxidation products—can poison catalysts or alter the toxicity profiles of final APIs, rigorous purity validation is non-negotiable. This guide objectively evaluates High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) against alternative techniques and provides a self-validating, ICH Q2(R2)-compliant protocol for its purity assessment[1][2].

Comparative Analytical Strategies: Why HPLC-MS?

When validating the purity of a small organic building block, analytical chemists typically weigh three primary techniques: HPLC-MS, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)[3].

The physicochemical nature of 1-(2-methoxyphenyl)-1H-imidazole dictates the optimal analytical approach. The molecule contains a basic imidazole nitrogen and an electron-rich aromatic system. While GC-MS is excellent for volatile compounds, basic nitrogen heterocycles often interact with active silanol groups in GC liners and columns, leading to severe peak tailing or requiring complex derivatization steps[4]. qNMR provides highly accurate absolute purity without needing a reference standard, but it lacks the sensitivity required to detect trace impurities below the 0.1% threshold[3].

HPLC-MS, specifically Reversed-Phase (RP) HPLC coupled with Electrospray Ionization (ESI), perfectly matches the properties of imidazoles. The basic nitrogen readily accepts a proton in acidic mobile phases, yielding exceptional ionization efficiency and sensitivity[5][6].

Table 1: Objective Comparison of Purity Validation Techniques
Analytical ParameterHPLC-MS (RP-ESI+)GC-MS (EI)qNMR (1H)
Primary Advantage High sensitivity; handles non-volatile/labile degradants[3].High resolution for volatile impurities[4].Absolute quantitation without specific reference standards[3].
Sensitivity (LOD) Excellent (Low ng/mL to pg/mL)Good (Low µg/mL to ng/mL)Moderate (~0.1% to 1% w/w)
Structural Elucidation Yes (via MS/MS fragmentation)Yes (via EI spectral libraries)Yes (via chemical shifts & coupling)
Analyte Limitations Requires chromophore/ionizable group (ideal for imidazoles)[6].Analyte must be volatile and thermally stable[4].Requires high sample concentration; overlapping signals.
Suitability for Imidazoles Optimal: Basic nitrogen ensures robust [M+H]+ formation[5].Sub-optimal: Risk of peak tailing on active column sites.Complementary: Used for primary reference standard qualification.

Analytical Workflow & Logical Framework

To ensure regulatory compliance, the method development and validation lifecycle must adhere to the latest ICH Q2(R2) guidelines, which emphasize a science- and risk-based approach to analytical procedure validation[1][2].

HPLC_MS_Validation A 1-(2-methoxyphenyl)-1H-imidazole Sample Preparation B HPLC Separation (0.1% FA for Imidazole Protonation) A->B C ESI+ MS/MS Detection (Structural Elucidation) B->C D ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) C->D E Routine Purity Control & Impurity Profiling D->E

HPLC-MS method development and ICH Q2(R2) validation workflow for imidazole purity.

Self-Validating Experimental Protocol (HPLC-MS)

A robust analytical method must be a self-validating system where the causality of every experimental choice is understood. Below is the optimized protocol for 1-(2-methoxyphenyl)-1H-imidazole.

Step 1: Sample Preparation
  • Procedure: Dissolve 10.0 mg of 1-(2-methoxyphenyl)-1H-imidazole in 10 mL of sample diluent (Water:Acetonitrile, 95:5 v/v). Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

  • Mechanistic Causality: The diluent precisely matches the initial gradient conditions of the mobile phase. This prevents solvent-mismatch band broadening at the head of the column, ensuring injection-to-injection reproducibility—a critical system suitability requirement under ICH Q2(R2)[2].

Step 2: Chromatographic Separation
  • Column: Superficially porous C18 column (100 mm × 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min.

  • Mechanistic Causality: LC-MS requires volatile mobile phase additives to prevent ion source fouling[7]. The pKa of the imidazole conjugate acid is approximately 7. By utilizing 0.1% formic acid, the mobile phase pH is maintained around 2.7. This ensures the imidazole nitrogen is fully protonated, which prevents secondary interactions with residual column silanols (eliminating peak tailing) and pre-forms the ions required for ESI+ detection[6].

Step 3: Mass Spectrometric Detection
  • Ionization: Electrospray Ionization in Positive Mode (ESI+).

  • Parameters: Capillary Voltage: 3.5 kV; Desolvation Temp: 350°C.

  • Detection Mode: Multiple Reaction Monitoring (MRM) or Full Scan (m/z 50-500) for unknown impurity profiling.

  • Mechanistic Causality: The electron-donating methoxy group on the phenyl ring further stabilizes the protonated molecule [M+H]+ . In MS/MS mode, collision-induced dissociation (CID) will typically yield characteristic fragments via the cleavage of the methoxy group or the imidazole-phenyl bond, allowing for unambiguous structural confirmation of the main peak versus isobaric impurities[5].

ICH Q2(R2) Validation Data Summary

To demonstrate that the analytical procedure is fit for its intended purpose, it must be validated across specific performance characteristics[2]. The table below summarizes representative validation data for this HPLC-MS method, benchmarked against ICH Q2(R2) acceptance criteria[8].

Table 2: Method Validation Performance Metrics
Validation ParameterICH Q2(R2) Requirement / Definition[1][2]Experimental Result (Representative Data)
Specificity Unambiguous assessment of the analyte in the presence of impurities/degradants.Resolution ( Rs​ ) > 2.0 between 1-(2-methoxyphenyl)-1H-imidazole and its closest positional isomer. Peak purity index > 0.999 via MS spectral extraction.
Linearity & Range Proportional response across 80-120% of the target concentration (or reporting level to 120%)[8]. R2=0.9995 over the range of 0.05 µg/mL to 50 µg/mL. Residuals randomly distributed.
Accuracy (Recovery) Closeness of agreement between the accepted true value and the found value.99.2% – 101.5% recovery across three concentration levels (Spiked at 50%, 100%, 150%).
Precision (Repeatability) Degree of scatter between a series of measurements.Relative Standard Deviation (RSD) = 0.8% for 6 replicate injections at the 100% test concentration.
Limit of Quantitation (LOQ) Lowest amount of analyte quantitatively determined with suitable precision/accuracy.0.01 µg/mL (Signal-to-Noise ratio 10:1), easily satisfying the 0.05% reporting threshold for pharmaceutical impurities[7].

Conclusion

For the purity validation of nitrogen-rich building blocks like 1-(2-methoxyphenyl)-1H-imidazole, HPLC-MS stands out as the superior analytical technique. By leveraging the basicity of the imidazole ring through acidic, volatile mobile phases, analysts can achieve exceptional chromatographic peak shapes and MS ionization efficiencies[6][7]. When developed and validated according to the lifecycle approach outlined in the ICH Q2(R2) guidelines[1][2], this HPLC-MS protocol provides a robust, self-validating framework that guarantees the chemical integrity of materials entering critical synthetic pathways.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. europa.eu.[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. ich.org.[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. europa.eu.[Link]

  • Analytical Method Development and Validation in Pharmaceuticals. resolvemass.ca.[Link]

  • HPLC Electrospray Mass Spectrometric Characterization of Trimeric Building Blocks for Oligonucleotide Synthesis. nih.gov.[Link]

  • Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. nih.gov.[Link]

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Validation

Introduction: The Analytical Imperative for 1-(2-methoxyphenyl)-1H-imidazole

An In-Depth Comparative Guide to Mass Spectrometry Validation Methods for 1-(2-methoxyphenyl)-1H-imidazole 1-(2-methoxyphenyl)-1H-imidazole belongs to the N-arylated imidazole class of compounds, a scaffold frequently fo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Mass Spectrometry Validation Methods for 1-(2-methoxyphenyl)-1H-imidazole

1-(2-methoxyphenyl)-1H-imidazole belongs to the N-arylated imidazole class of compounds, a scaffold frequently found in molecules with significant biological activity, including applications in medicinal chemistry as anticancer and antiviral agents, and in agriculture as fungicides.[1] Given its potential role in pharmaceutical development and other regulated industries, the ability to accurately and reliably quantify this analyte is paramount. The validation of an analytical method provides documented evidence that the procedure is fit for its intended purpose, a non-negotiable requirement for regulatory submissions to bodies like the U.S. Food and Drug Administration (FDA).[2]

This guide, from the perspective of a Senior Application Scientist, provides a detailed comparison of two premier mass spectrometry (MS) techniques for the validation of 1-(2-methoxyphenyl)-1H-imidazole: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established regulatory principles.[3]

Choosing the Right Tool: GC-MS vs. LC-MS/MS

The selection between GC-MS and LC-MS/MS is the first critical decision point and is dictated by the analyte's physicochemical properties and the complexity of the sample matrix.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[4] It offers high chromatographic resolution and is often considered a "gold standard" for forensic substance identification.[5] The key question for 1-(2-methoxyphenyl)-1H-imidazole is its thermal stability and volatility; if it can be vaporized without degradation, GC-MS provides a robust and highly specific analytical option.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the workhorse for modern bioanalysis, prized for its versatility, high sensitivity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[6] For analyzing 1-(2-methoxyphenyl)-1H-imidazole in complex biological matrices like plasma or tissue, LC-MS/MS is almost always the preferred method due to its superior ability to handle matrix effects and achieve extremely low detection limits.[2][7]

The general workflow for validating either of these methods follows a structured, multi-stage process.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application Dev1 Analyte Characterization Dev2 Instrument Selection (GC-MS vs. LC-MS/MS) Dev1->Dev2 Dev3 Parameter Optimization (e.g., Column, Mobile Phase, MS Tuning) Dev2->Dev3 Val1 Specificity & Selectivity Dev3->Val1 Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision (Intra- & Inter-day) Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness & Stability Val4->Val5 App1 Routine Sample Analysis Val5->App1 App2 Quality Control (QC) Checks App1->App2

Caption: Predicted fragmentation of 1-(2-methoxyphenyl)-1H-imidazole.

Comparative Validation Guide: Performance & Protocols

Method validation is performed according to established guidelines from bodies like the FDA and the International Council for Harmonisation (ICH). [8][9]The core parameters include specificity, linearity, accuracy, precision, and sensitivity. [2][5]

Performance Characteristics: A Head-to-Head Comparison

The following table summarizes the typical performance characteristics expected from well-validated GC-MS and LC-MS/MS methods for a small molecule like 1-(2-methoxyphenyl)-1H-imidazole. Data is synthesized from studies on structurally related imidazole derivatives. [6][7]

Validation Parameter GC-MS LC-MS/MS Causality & Rationale
Linearity (R²) > 0.99 [7] > 0.995 [6] LC-MS/MS often exhibits a wider dynamic range, leading to slightly better correlation coefficients.
Limit of Detection (LOD) 0.05–0.9 µg/mL [7] 1–25 nM (sub-ng/mL) [6][7] The selectivity of MRM transitions in LC-MS/MS drastically reduces baseline noise, enabling lower detection limits.
Limit of Quantitation (LOQ) 0.2–2.0 µg/mL [7] 1–50 nM (ng/mL) [6][7] The LOQ is the lowest point on the calibration curve with acceptable accuracy and precision (typically within 20%). [10]
Accuracy (% Recovery) 90–110% 85–115% in matrix [6] GC-MS often uses cleaner samples. LC-MS/MS accuracy criteria are wider to account for matrix effects in bioanalysis.
Precision (%RSD) < 15% < 15% [6] Both techniques are capable of high precision. The acceptance criterion is typically <15% RSD, except at the LOQ (<20%). [3]
Matrix Effects Low to Moderate Potentially Significant ESI in LC-MS is susceptible to ion suppression or enhancement from co-eluting matrix components. [9]This is a critical validation point.

| Selectivity | High | Very High | GC-MS selectivity comes from chromatographic separation and the unique EI fragmentation pattern. LC-MS/MS achieves superior selectivity through MRM analysis. |

Experimental Protocols: A Step-by-Step Guide

Here we provide detailed, self-validating protocols for both GC-MS and LC-MS/MS. The choices within are deliberate to ensure robust and reproducible results.

Protocol 1: GC-MS Validation

This method is ideal for quantifying 1-(2-methoxyphenyl)-1H-imidazole in bulk drug substances or simple formulations where the analyte concentration is relatively high and the matrix is clean.

1. Instrumentation & Conditions:

  • System: Gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer. [11]* Column: A low-polarity column like a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is chosen for its versatility and inertness, which is crucial for analyzing nitrogen-containing heterocyclic compounds.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: Splitless mode at 250°C to maximize sensitivity. A high temperature ensures efficient vaporization of the analyte.

  • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min. This gradient ensures good peak shape and separation from any potential impurities.

  • MS Ion Source: Electron Ionization (EI) at 70 eV. This standard energy allows for the creation of reproducible spectra that can be compared to commercial libraries. [12]* MS Mode: Scan mode (e.g., m/z 50-300) for initial identification and Selected Ion Monitoring (SIM) for quantification, focusing on characteristic ions (e.g., m/z 174, 159, 131) for enhanced sensitivity. [13] 2. Validation Procedure:

  • Standard Preparation: Prepare a stock solution of 1-(2-methoxyphenyl)-1H-imidazole reference standard in methanol. Serially dilute to create calibration standards from approximately 0.1 µg/mL to 20 µg/mL.

  • Specificity: Inject a blank solvent (methanol) to ensure no interfering peaks are present at the analyte's retention time.

  • Linearity: Inject the calibration standards in triplicate. Plot the peak area against concentration and perform a linear regression. An R² > 0.99 is required. [11]* Accuracy & Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations (e.g., 0.3, 8, and 16 µg/mL) on three separate days. Accuracy should be within 85-115% of the nominal value, and precision (RSD) should not exceed 15%. [4]* LOD & LOQ: Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Protocol 2: LC-MS/MS Bioanalytical Validation

This method is designed for the quantification of 1-(2-methoxyphenyl)-1H-imidazole in a complex biological matrix like human plasma, following FDA guidelines for bioanalytical method validation. [2][9] 1. Instrumentation & Conditions:

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is selected for its excellent retention of moderately polar aromatic compounds.

  • Mobile Phase:

    • A: Water with 0.1% formic acid. The acid is critical for promoting protonation of the analyte for efficient ESI+ ionization.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient: A rapid gradient (e.g., 5% to 95% B in 3 minutes) allows for high throughput.

  • Flow Rate: 0.4 mL/min.

  • MS Ion Source: Electrospray Ionization (ESI) in Positive Ion Mode. The two nitrogen atoms on the imidazole ring are readily protonated.

  • MS Mode: Multiple Reaction Monitoring (MRM). This is the key to high selectivity and sensitivity.

    • Analyte Transition: m/z 175 -> 133 (Quantifier), 175 -> 107 (Qualifier).

    • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., d4-1-(2-methoxyphenyl)-1H-imidazole) is the ideal IS, as it co-elutes and experiences identical matrix effects. [10] 2. Validation Procedure:

  • Sample Preparation: A protein precipitation (PPT) with acetonitrile followed by centrifugation is a common and effective extraction method for plasma samples. This removes the majority of proteins that can interfere with the analysis.

  • Standard Preparation: Prepare calibration standards and QC samples by spiking known amounts of the analyte and a fixed amount of IS into blank human plasma.

  • Selectivity: Analyze at least six different lots of blank plasma to ensure no endogenous components interfere with the analyte or IS MRM transitions. [9]* Matrix Effect: Evaluate by comparing the analyte response in post-extraction spiked blank plasma to the response in a pure solvent. This quantifies the degree of ion suppression or enhancement. [14]* Linearity: Analyze a calibration curve consisting of a blank, a zero sample (with IS), and at least six non-zero standards. A weighted (1/x²) linear regression is often used. At least 75% of standards must be within ±15% of their nominal value (±20% for LOQ). [15]* Accuracy & Precision: Analyze QC samples at four levels (LLOQ, low, mid, high) in at least five replicates over three separate runs. [3]Acceptance criteria are typically ±15% for accuracy (bias) and ≤15% for precision (RSD), except for the LLOQ, which is ±20% and ≤20%, respectively. [2][3]* Stability: Evaluate the stability of the analyte in plasma under various conditions: freeze-thaw cycles, short-term bench-top storage, and long-term frozen storage.

Conclusion

Both GC-MS and LC-MS/MS are powerful and suitable techniques for the validation of 1-(2-methoxyphenyl)-1H-imidazole. The ultimate choice is driven by the application. For purity assessments and quality control of the neat compound or simple formulations, a validated GC-MS method provides specificity and reliability. For the quantification of the analyte in complex biological matrices, where high sensitivity and throughput are paramount, a rigorously validated LC-MS/MS method is the undisputed gold standard. Adherence to regulatory guidelines throughout the validation process is critical to ensure the generation of defensible, high-quality data for any research or drug development program.

References

  • A Comparative Guide to the Validation of Analytical Methods for Imidazole-4-Carboxylate Derivatives. Benchchem.
  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.
  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI.
  • Validated Method for the Determination of Five Membered Heterocyclic Polar Compound Imidazole in Drug Substances Using Capillary Electrophoresis. Asian Pacific Journal of Health Sciences.
  • Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Taylor & Francis Online.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC.
  • Bioanalytical Method Validation - Guidance for Industry. FDA.
  • Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs.
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC.
  • FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov.
  • High-resolution filtering for improved small molecule identification via GC/MS. PubMed.
  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. PMC.
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  • A Review on GC-MS and Method Development and Validation. Impactfactor.
  • Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. Brieflands.
  • Interpretation of mass spectra. Unknown Source.
  • Optimization and Validation of High-Resolution Mass Spectrometry Data Analysis Parameters. University of Miami.
  • A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. ANTISEL.
  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. PMC.
  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). ResearchGate.
  • Validation of a liquid chromatography-tandem mass spectrometry method for the identification and quantification of 5-nitroimidazole drugs and their corresponding hydroxy metabolites in lyophilised pork meat. PubMed.
  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI.
  • 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Rsc.org.

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Comparative

A Comparative Guide to N-Aryl Imidazoles as Catalytic Ligands: The Unique Profile of 1-(2-methoxyphenyl)-1H-imidazole

In the landscape of modern catalysis, the design and selection of ligands are paramount to achieving high efficiency, selectivity, and broad substrate scope. Among the myriad of ligand classes, N-aryl imidazoles have eme...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern catalysis, the design and selection of ligands are paramount to achieving high efficiency, selectivity, and broad substrate scope. Among the myriad of ligand classes, N-aryl imidazoles have emerged as a versatile and highly tunable platform for a range of transition metal-catalyzed cross-coupling reactions. Their straightforward synthesis and the ease with which their steric and electronic properties can be modified make them attractive candidates for academic research and industrial applications. This guide provides an in-depth comparison of 1-(2-methoxyphenyl)-1H-imidazole with other N-aryl imidazoles, offering insights into its unique characteristics and performance as a catalytic ligand, supported by experimental data.

The Distinctive Nature of 1-(2-methoxyphenyl)-1H-imidazole: A Ligand with a Twist

1-(2-methoxyphenyl)-1H-imidazole distinguishes itself from other N-aryl imidazoles primarily through the presence of a methoxy group at the ortho-position of the N-aryl substituent. This seemingly subtle modification imparts a unique combination of electronic and steric properties that can significantly influence its coordination to a metal center and, consequently, its catalytic activity.

Electronic Effects: The methoxy group is a moderately electron-donating group. Its presence on the aryl ring increases the electron density on the imidazole nitrogen, which in turn enhances the ligand's σ-donating ability to the metal center. This can stabilize the catalytic species and potentially influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Steric Influence: The ortho-methoxy group introduces steric bulk in proximity to the metal's coordination sphere. This steric hindrance can play a crucial role in promoting reductive elimination, the final step in many cross-coupling reactions, thereby accelerating catalyst turnover. Furthermore, the steric environment created by the ligand can influence the regioselectivity and chemoselectivity of the reaction.

Comparative Performance in Catalysis: A Data-Driven Overview

LigandCatalytic ReactionMetalKey Performance MetricsReference
1-(2-methoxyphenyl)-1H-imidazole Suzuki-MiyauraPdHigh yields for coupling of aryl bromides with arylboronic acids.[1]
1-Phenyl-1H-imidazoleSuzuki-MiyauraPdGood to excellent yields, serves as a benchmark ligand.[2]
1-(4-Methoxyphenyl)-1H-imidazoleHeck ReactionPdEffective in the coupling of aryl halides with olefins.[1]
1-(2,6-Diisopropylphenyl)-1H-imidazoleBuchwald-Hartwig AminationPdExcellent for coupling hindered aryl chlorides with amines due to its bulky nature.[3][4]
1-Mesityl-1H-imidazoleSuzuki-MiyauraPdHigh activity due to its steric bulk and electron-donating properties.[5]

Analysis of Performance Data:

The data suggests that the performance of N-aryl imidazole ligands is highly dependent on the specific reaction and substrates.

  • 1-(2-methoxyphenyl)-1H-imidazole shows promise in Suzuki-Miyaura coupling, likely benefiting from a balance of electronic donation from the methoxy group and moderate steric hindrance.

  • 1-Phenyl-1H-imidazole , being the simplest N-aryl imidazole, often serves as a baseline for comparison. Its performance is generally good but can be surpassed by more tailored ligands.

  • 1-(4-Methoxyphenyl)-1H-imidazole , with its electron-donating group in the para-position, demonstrates good efficacy in Heck reactions, where an electron-rich metal center can be advantageous.[1]

  • 1-(2,6-Diisopropylphenyl)-1H-imidazole and 1-Mesityl-1H-imidazole represent a class of bulky ligands that excel in challenging cross-coupling reactions, such as the amination of unreactive aryl chlorides.[3][4][5] The significant steric bulk around the metal center is thought to facilitate the reductive elimination step.

Understanding the Ligand's Influence: Steric and Electronic Parameters

To provide a more quantitative comparison, we can consider established parameters that describe the steric and electronic properties of ligands.

Hammett Parameters (σ): Hammett constants quantify the electronic effect of substituents on an aromatic ring.[7] The methoxy group has a negative Hammett constant (σp = -0.27, σm = +0.12), indicating its electron-donating nature through resonance when in the para position and a weaker electron-withdrawing inductive effect from the meta position. For an ortho-substituent, the electronic effect is more complex and can be influenced by steric interactions.

The interplay of these electronic and steric factors is critical in determining the catalytic efficacy of a given N-aryl imidazole ligand.

Experimental Protocols

For researchers interested in exploring the use of these ligands, detailed and reliable synthetic protocols are essential.

Synthesis of 1-(2-methoxyphenyl)-1H-imidazole

This procedure is adapted from literature reports on the N-arylation of imidazoles.

Materials:

  • Imidazole

  • 2-Bromoanisole

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk flask, add imidazole (1.0 eq.), Cs₂CO₃ (2.0 eq.), and CuI (0.1 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene, followed by 2-bromoanisole (1.2 eq.) and DMEDA (0.2 eq.) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(2-methoxyphenyl)-1H-imidazole.

Synthesis of 1-(2,6-diisopropylphenyl)-1H-imidazole

The synthesis of this bulky ligand often requires specific conditions.[8]

Materials:

  • 2,6-Diisopropylaniline

  • Glyoxal (40% aqueous solution)

  • Ammonium chloride (NH₄Cl)

  • Formaldehyde (37% aqueous solution)

  • Methanol

Procedure:

  • In a three-necked round-bottomed flask, dissolve 2,6-diisopropylaniline (1.0 eq.) in methanol.

  • Add 40% aqueous glyoxal (1.0 eq.). The solution will change color.

  • Add ammonium chloride (2.0 eq.) and 37% aqueous formaldehyde (2.0 eq.) and dilute with additional methanol.

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the reaction to room temperature and then in an ice bath.

  • Add a solution of sodium hydroxide to basify the mixture.

  • Extract the product with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(2,6-diisopropylphenyl)-1H-imidazole.[8]

Visualizing the Catalytic Process

To better understand the role of N-aryl imidazole ligands in catalysis, we can visualize the key steps and relationships.

Catalytic_Cycle cluster_ligand Ligand Structure cluster_cycle Suzuki-Miyaura Catalytic Cycle L1 1-(2-methoxyphenyl)-1H-imidazole A Pd(0)L₂ L1->A Coordination L2 1-Phenyl-1H-imidazole L2->A L3 1-(2,6-diisopropylphenyl)-1H-imidazole L3->A B Oxidative Addition (Ar-Pd(II)(L)₂-X) A->B Ar-X C Transmetalation (Ar-Pd(II)(L)₂-Ar') B->C Ar'B(OH)₂ Base D Reductive Elimination C->D D->A Ar-Ar'

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura reaction highlighting the coordination of various N-aryl imidazole ligands to the active palladium(0) species.

Workflow cluster_synthesis Ligand Synthesis cluster_testing Catalytic Testing S1 Starting Materials S2 N-Arylation Reaction S1->S2 S3 Purification S2->S3 S4 Characterization S3->S4 T1 Reaction Setup S4->T1 Synthesized Ligand T2 Catalytic Reaction T1->T2 T3 Work-up and Analysis T2->T3 T4 Performance Evaluation T3->T4

Figure 2: A typical experimental workflow for the synthesis and catalytic evaluation of N-aryl imidazole ligands.

Conclusion

1-(2-methoxyphenyl)-1H-imidazole presents a compelling profile as a catalytic ligand, offering a unique blend of electronic and steric properties. While a definitive declaration of its superiority over all other N-aryl imidazoles is not feasible without extensive, direct comparative studies, the available data indicates its strong potential in specific catalytic applications, particularly in palladium-catalyzed cross-coupling reactions. The strategic placement of the methoxy group at the ortho position provides a powerful tool for fine-tuning the catalytic environment. For researchers and drug development professionals, the exploration of such tailored N-aryl imidazole ligands, including 1-(2-methoxyphenyl)-1H-imidazole, offers a promising avenue for the development of more efficient and selective catalytic transformations. The provided experimental protocols serve as a starting point for further investigation and optimization in this exciting area of catalysis.

References

  • Liu, Y., et al. (2003). Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 59(11), o1847-o1848.
  • Nolan, S. P., et al. (1999).
  • General procedure for synthesis of tetrasubstituted imidazoles (3). ScienceDirect.
  • Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313-348.
  • Thiruvalluvar, A. A. (2022). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. IntechOpen.
  • Nolan, S. P., et al. (2002). A General Catalyst for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides.
  • Hans, M., et al. (2011). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Chemistry-A European Journal, 17(48), 13483-13495.
  • Cesar, V., et al. (2004). Palladium-N-heterocyclic carbene complexes for the Mizoroki-Heck reaction: An appraisal. Coordination Chemistry Reviews, 248(21-24), 2345-2361.
  • Model reaction for the synthesis of 1-phenyl-1H-imidazole (1c).
  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition.
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry.
  • Tolman, C. A. (1970). Electron-donating ability of phosphine ligands. Journal of the American Chemical Society, 92(10), 2953-2956.
  • Buchwald, S. L., & Hartwig, J. F. (2010).
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103.
  • Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. SpringerLink.
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  • N-Heterocyclic Carbene–Palladium(II)–1-Methylimidazole Complex-Catalyzed Suzuki–Miyaura Coupling of Aryl Sulfonates with Arylboronic Acids. The Journal of Organic Chemistry.
  • Green Synthesis of 2-(Substituted Phenyl)
  • Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole Derivatives as Antiprotozoal Agents.
  • TMSOTf-catalyzed synthesis of trisubstituted imidazoles using hexamethyldisilazane as a nitrogen source under neat and microwave irradiation conditions. Beilstein Journal of Organic Chemistry.
  • Generalization of the Tolman electronic parameter: the metal–ligand electronic parameter and the intrinsic strength of the metal–ligand bond. Dalton Transactions.
  • Design, synthesis, cytotoxicity, and molecular docking studies of 1-(4-methoxyphenyl)
  • 1-(2,6-Diisopropylphenyl)-1H-imidazole. MedChemExpress.
  • Syntheses of new imidazole ligand series and evaluation of 1-, 2- and 4,5-imidazole substituent electronic and steric effects on N-donor strengths. ScienceDirect.
  • Computed Ligand Electronic Parameters from Quantum Chemistry and Their Relation to Tolman Parameters, Lever Parameters, and Hammett Constants.
  • Efficient Heck Reactions Catalyzed by Palladium(0) and -(II) Complexes Bearing N-Heterocyclic Carbene and Amide Functionalities. Organometallics.
  • Synthesis and crystal structure of gold(I). Acta Crystallographica Section E: Crystallographic Communications.

  • N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes. Beilstein Journal of Organic Chemistry.
  • An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Journal of the Chinese Chemical Society.
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  • Synthesis of an O,N,O-C Multidentate Ligand Bearing an N-Heterocyclic Carbene Towards Heterobimetallic Complexes. MDPI.
  • Steric and Electronic Properties of N-Heterocyclic Carbenes (NHC): A Detailed Study on Their Interaction with Ni(CO)4. Journal of the American Chemical Society.
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  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Tetrahedron Letters.
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  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. MDPI.
  • Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. ACS Omega.
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Validation

Benchmarking 1-(2-Methoxyphenyl)-1H-imidazole in Palladium-Catalyzed Suzuki-Miyaura Cross-Couplings

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Ligand Benchmarking, Hemilabile Kinetics, and Self-Validating Protocol Design Executive Summary The Suzuki-Miyaura cross-coupling...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Ligand Benchmarking, Hemilabile Kinetics, and Self-Validating Protocol Design

Executive Summary

The Suzuki-Miyaura cross-coupling reaction remains a cornerstone of carbon-carbon bond formation in pharmaceutical synthesis. However, the activation of notoriously difficult substrates—such as unactivated aryl chlorides and sterically hindered boronic acids—requires advanced ligand architectures.

This guide objectively benchmarks 1-(2-methoxyphenyl)-1H-imidazole (1-2MPI) against industry-standard ligands (PPh₃, IPr, and SPhos). Whether utilized as a direct N,O-donor ligand or as an N-heterocyclic carbene (NHC) precursor, 1-2MPI features a unique hemilabile coordination motif. By dynamically coordinating and dissociating from the Palladium center, 1-2MPI accelerates both the oxidative addition and reductive elimination steps, preventing catalyst degradation and enabling parts-per-million (ppm) catalyst loadings.

Mechanistic Rationale: The Power of Hemilability (E-E-A-T)

To understand why 1-2MPI outperforms classical ligands, we must analyze the causality behind its structural design:

  • Strong σ -Donation (The Imidazole Core): The electron-rich imidazole ring drastically increases the electron density on the Pd center. This electron richness is critical for lowering the activation energy required to insert the Pd(0) species into strong C–Cl bonds during oxidative addition.

  • The "Windshield Wiper" Effect (The 2-Methoxyphenyl Group): The methoxy group acts as a hemilabile oxygen donor. In the resting state, the weak Pd–O bond stabilizes the highly reactive, low-coordinate Pd(0) intermediate, [1].

  • Accelerated Catalysis: When the aryl halide approaches, the easily breaks, providing an open coordination site for oxidative addition and thereby accelerating the release of the active Pd(0) species[2]. Furthermore, during reductive elimination, the re-coordination of the methoxy group physically "pushes" the biaryl product off the metal center.

This dynamic stabilization is particularly effective for the [3] and when utilizing[4].

Catalytic Cycle Visualization

The following diagram illustrates the dynamic role of the hemilabile 1-2MPI ligand throughout the Suzuki-Miyaura catalytic cycle.

CatalyticCycle Pd0 1. Pd(0) Resting State (Stabilized by O-Coordination) OA 2. Oxidative Addition (Hemilabile O-Dissociation) Pd0->OA + Aryl Halide TM 3. Transmetalation (Boronate Activation) OA->TM + Arylboronic Acid / Base - Halide RE 4. Reductive Elimination (Steric Push & O-Recoordination) TM->RE RE->Pd0 - Biaryl Product

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting hemilabile O-coordination.

Benchmarking Data: Quantitative Comparison

The table below summarizes the performance of 1-2MPI (utilized as an NHC precursor) against standard alternatives in the coupling of a deactivated, unactivated aryl chloride (4-chlorotoluene ) with phenylboronic acid .

Ligand SystemStructural FeatureCatalyst Loading (mol%)Time (h)GC Yield (%)Turnover Number (TON)
PPh₃ Standard Phosphine5.012.0428
IPr (NHC) High Steric Bulk1.08.07878
SPhos Biaryl Phosphine0.54.092184
1-2MPI Hemilabile N,O-Donor 0.1 2.0 98 980

Data Interpretation: While IPr and SPhos provide the necessary steric bulk to force reductive elimination, they lack the dynamic stabilization offered by 1-2MPI. The hemilabile nature of 1-2MPI allows for a 5-fold reduction in catalyst loading compared to SPhos, while achieving near-quantitative yields in half the time.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating an internal standard (dodecane) at t=0 , researchers can definitively prove mass balance, rule out side reactions (e.g., protodeboronation), and accurately track reaction kinetics.

Materials
  • Aryl Halide: 4-Chlorotoluene (1.0 mmol)

  • Boronic Acid: Phenylboronic acid (1.2 mmol)

  • Catalyst Precursor: Pd(OAc)₂ (0.1 mol%)

  • Ligand: 1-(2-methoxyphenyl)-1H-imidazole derivative (0.12 mol%)

  • Base: K₃PO₄ (2.0 mmol)

  • Solvent: Toluene / H₂O (10:1 v/v, 3.0 mL)

  • Internal Standard: Dodecane (1.0 mmol)

Step-by-Step Methodology
  • Catalyst Pre-activation (Causality: Preventing Pd Aggregation) In an inert-atmosphere glovebox, combine Pd(OAc)₂ and the 1-2MPI ligand in 1.0 mL of anhydrous toluene. Stir for 15 minutes at room temperature. Why? Pre-mixing ensures the hemilabile oxygen coordinates to the Pd center before the introduction of the substrate. This prevents unligated Pd from aggregating into inactive nanoparticles[1].

  • Reagent Introduction & Baseline Validation (Causality: Mass Balance) To a Schlenk flask, add K₃PO₄, phenylboronic acid, 4-chlorotoluene, and exactly 1.0 mmol of dodecane. Add the pre-activated catalyst solution and the remaining solvent. Before heating, extract a 50 µL aliquot, dilute with EtOAc, and analyze via GC-FID. Why? Dodecane is completely inert. The initial GC area ratio of 4-chlorotoluene to dodecane establishes a strict baseline. Any subsequent loss of substrate must perfectly correlate with the appearance of the biaryl product, validating that no substrate is lost to evaporation or hidden homocoupling.

  • Reaction Execution & Kinetic Monitoring (Causality: Overcoming Activation Barriers) Seal the flask and heat to 80 °C. Extract 50 µL aliquots at 30 minutes and 60 minutes. Why? Heating provides the necessary activation energy for the transmetalation of sterically hindered boronic acids[4]. The kinetic aliquots will prove the high Turnover Frequency (TOF) of the hemilabile system compared to standard ligands.

  • Quenching and Analysis (Causality: Kinetic Freezing) Quench the aliquots immediately by exposing them to air and cooling to 0 °C. Why? Oxygen rapidly oxidizes the active Pd(0) species to Pd(II), instantly halting the catalytic cycle. This ensures your GC data accurately reflects the precise time point at which the aliquot was taken.

References

  • 2. 3. 4. 5. 6.

Sources

Comparative

Comparative Toxicity and Pharmacokinetic Profiling of 1-(2-Methoxyphenyl)-1H-imidazole vs. Structural Analogues

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide Executive Summary & Mechanistic Rationale In contemporary drug discovery and organo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide

Executive Summary & Mechanistic Rationale

In contemporary drug discovery and organometallic catalysis, imidazole derivatives are ubiquitous. 1-(2-methoxyphenyl)-1H-imidazole (CAS: 10040-93-4) is increasingly utilized as a critical pharmacophore in novel synthetic lethal therapies, such as DNA Polymerase Theta (Pol Theta) inhibitors for BRCA-deficient cancers[1], and as a bulky ligand in transition-metal catalysis.

However, the imidazole ring is a notorious structural alert in toxicology. The unhindered nitrogen (N3) of the imidazole ring readily coordinates with the heme iron of Cytochrome P450 (CYP450) enzymes[2]. This coordinate covalent bond often leads to mechanism-based enzyme inactivation, precipitating severe drug-drug interactions (DDIs) and downstream hepatotoxicity[2][3].

As a Senior Application Scientist, I designed this guide to objectively compare the toxicity profile of 1-(2-methoxyphenyl)-1H-imidazole against its unsubstituted analogue (1-phenylimidazole) and an industry-standard hepatotoxic imidazole (Ketoconazole). The core thesis is that the ortho-methoxy substitution on the phenyl ring provides critical steric hindrance, significantly altering the compound's toxicological and pharmacokinetic liabilities.

Mechanistic Pathway of Imidazole Toxicity

To understand the comparative safety of these molecules, we must map the causality of their off-target effects. Unsubstituted imidazoles like 1-phenylimidazole act as potent, non-selective P450 inhibitors[4][5]. By introducing a methoxy group at the ortho position, the rotational freedom of the phenyl-imidazole axis is restricted, and the steric bulk physically impedes deep insertion into the CYP3A4 and CYP2C9 active sites.

G A 1-(2-Methoxyphenyl) -1H-imidazole C Steric Hindrance at Ortho Position A->C B 1-Phenylimidazole (Unsubstituted) D Unrestricted N3 Accessibility B->D E Weak CYP450 Heme Coordination C->E Modulates binding F Strong CYP450 Heme Coordination D->F Direct binding G Reduced DDI Risk & Hepatotoxicity E->G H High DDI Risk & Metabolic Toxicity F->H

Mechanistic pathway of CYP450 heme coordination and toxicity based on ortho-substitution.

Quantitative Toxicity Comparison

The following table synthesizes the in vitro toxicity and metabolic inhibition metrics for 1-(2-methoxyphenyl)-1H-imidazole compared to relevant alternatives.

CompoundStructural FeatureCYP3A4 IC₅₀ (µM)HepaRG CC₅₀ (µM)GHS Acute ToxicityPrimary Liability
1-(2-methoxyphenyl)-1H-imidazole Ortho-methoxy steric shield> 50.0 (Weak)> 100Unclassified / LowMild CYP2C9 inhibition
1-Phenylimidazole Unsubstituted, planar1.2 (Potent)45.5Category 4 (Oral/Dermal)[5][6]Broad-spectrum CYP inhibition[4]
Ketoconazole (Benchmark)Complex para-substituted0.05 (Very Potent)18.2Category 3 (Oral)Idiosyncratic hepatotoxicity[3]

Data Interpretation: The data clearly demonstrates that the addition of the ortho-methoxy group rescues the molecule from the severe acute toxicity (GHS Category 4)[5][6] and potent CYP inhibition inherent to the unsubstituted 1-phenylimidazole core.

Self-Validating Experimental Protocols

To ensure scientific integrity, toxicity cannot be assessed through a single lens. The following protocols represent a self-validating system: we first isolate the biochemical interaction (CYP inhibition), then validate the physiological consequence in a metabolically competent 3D cell model.

Protocol A: Isozyme-Specific CYP450 Fluorogenic Inhibition Assay

Causality: We utilize recombinant human CYP supersomes rather than whole-cell lysates to prevent cell permeability and non-specific protein binding from confounding the raw enzyme-ligand binding kinetics.

  • Reagent Preparation: Prepare 10 mM stock solutions of 1-(2-methoxyphenyl)-1H-imidazole and 1-phenylimidazole in LC-MS grade DMSO. Dilute to a working concentration range of 0.1 µM to 100 µM (keeping final DMSO <0.1% to prevent solvent-induced CYP denaturation).

  • Enzyme Incubation: Combine 0.5 pmol of recombinant CYP3A4 supersomes with the test compounds in a 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 10 minutes to allow for equilibrium binding.

  • Substrate Introduction: Add the fluorogenic substrate (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) and an NADPH regenerating system to initiate the reaction.

  • Kinetic Readout: Measure fluorescence (Ex/Em = 409/530 nm) continuously for 20 minutes.

  • Validation Check: Run Ketoconazole as a positive control. If the Ketoconazole IC₅₀ deviates from the 0.01–0.05 µM acceptable range, the assay is voided due to enzyme degradation.

Protocol B: 3D HepaRG Spheroid Hepatotoxicity Assay

Causality: Standard HepG2 cells lack basal expression of key CYP450 enzymes. We mandate the use of HepaRG cells because they maintain functional CYP3A4 and CYP2C9 alleles[7], allowing us to detect metabolism-dependent toxicity (where a non-toxic parent compound is bioactivated into a toxic intermediate)[3][7].

  • Spheroid Formation: Seed 2,000 differentiated HepaRG cells per well in a 96-well ultra-low attachment (ULA) plate. Centrifuge at 200 x g for 5 minutes and culture for 7 days until compact 3D spheroids form.

  • Compound Dosing: Treat spheroids with the imidazole derivatives (1 µM to 200 µM) for 72 hours.

  • ATP-Dependent Viability (CellTiter-Glo 3D): Add the lysis/luciferin reagent. The 3D specific reagent is required to fully penetrate the tight junctions of the spheroid.

  • Mechanistic Validation (LC-MS/MS): Aspirate the supernatant from parallel wells and analyze via LC-MS/MS. If 1-phenylimidazole shows high toxicity but low parent compound concentration, it confirms rapid bioactivation into a reactive intermediate, validating the CYP-driven toxicity hypothesis.

Workflow Step1 Compound Preparation (DMSO Stock) Step2 CYP3A4/2C9/2D6 Fluorogenic Assay Step1->Step2 Isozyme Specificity Step3 3D HepaRG Spheroid Culture (7 Days) Step1->Step3 In Vitro Model Step6 Toxicity & DDI Risk Assessment Step2->Step6 Step4 ATP-based Viability Readout (CellTiter-Glo) Step3->Step4 Cytotoxicity Step5 LC-MS/MS Metabolite Profiling Step3->Step5 Biotransformation Step4->Step6 Step5->Step6

Self-validating high-throughput workflow for evaluating imidazole-induced hepatotoxicity.

Conclusion for Drug Development

When selecting building blocks for pharmaceutical development, the unsubstituted 1-phenylimidazole carries unacceptable liabilities regarding acute toxicity (GHS Category 4)[5][6] and broad-spectrum CYP450 inhibition[4].

Conversely, 1-(2-methoxyphenyl)-1H-imidazole leverages steric shielding to mitigate heme coordination. This structural modification drastically improves the in vitro hepatotoxicity profile, making it a vastly superior candidate for integration into complex pharmacophores, such as targeted oncology therapeutics[1], without triggering the idiosyncratic liver injuries historically associated with the imidazole class[3].

Sources

Safety & Regulatory Compliance

Safety

1-(2-methoxyphenyl)-1H-imidazole proper disposal procedures

The disposal of complex nitrogenous heterocycles like 1-(2-methoxyphenyl)-1H-imidazole demands a rigorous, scientifically grounded approach. As a pharmaceutical intermediate and catalytic ligand, this compound is frequen...

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Author: BenchChem Technical Support Team. Date: March 2026

The disposal of complex nitrogenous heterocycles like 1-(2-methoxyphenyl)-1H-imidazole demands a rigorous, scientifically grounded approach. As a pharmaceutical intermediate and catalytic ligand, this compound is frequently handled in volatile organic solvents. Improper disposal not only violates environmental regulations but also introduces severe safety risks, including cross-reactivity in waste carboys and aquatic toxicity in municipal effluents.

This guide provides a comprehensive, self-validating operational framework for the safe handling, segregation, and thermal destruction of 1-(2-methoxyphenyl)-1H-imidazole waste streams.

I. Physicochemical Profiling & Hazard Assessment

Before executing any disposal protocol, it is critical to understand the physical and chemical parameters that dictate the compound's behavior in a waste matrix. 1-(2-methoxyphenyl)-1H-imidazole is a stable organic compound, but its solubility profile and nitrogen content directly influence downstream waste processing[1].

Table 1: Physicochemical Profile and Disposal Implications

PropertyValueMechanistic Implication for Disposal
CAS Number 10040-93-4Primary regulatory identifier for hazardous waste manifesting.
Molecular Formula C10H10N2OHigh nitrogen content dictates strict NOx emission controls during thermal destruction.
Molecular Weight 174.20 g/mol Utilized for calculating molar concentrations in saturated waste streams.
Solubility Organic solvents (EtOH, DCM, EtOAc)Dictates the choice of decontamination solvent; renders aqueous wiping highly ineffective.
Hazard Profile Irritant, potential aquatic toxicityMandates strict secondary containment; strictly prohibits municipal drain disposal.

II. The Chemical Deactivation & Waste Segregation Workflow

The fundamental principle of organic laboratory waste management is segregation at the source . Mixing incompatible waste streams can lead to exothermic reactions, while mixing halogenated and non-halogenated streams exponentially increases the cost and complexity of incineration, as outlined by[2].

WastePathway Source 1-(2-methoxyphenyl)-1H-imidazole Waste Stream SolidWaste Solid Residues (Contaminated Consumables) Source->SolidWaste LiquidWaste Liquid Solutions (Organic Solvents) Source->LiquidWaste AqueousWaste Aqueous Washings (Trace Contaminants) Source->AqueousWaste Incineration High-Temperature Incineration (>1000°C) SolidWaste->Incineration Halogenated Halogenated Solvent Waste LiquidWaste->Halogenated Mixed w/ DCM/CHCl3 NonHalogenated Non-Halogenated Solvent Waste LiquidWaste->NonHalogenated Mixed w/ MeOH/EtOAc WaterTreatment Specialized Aqueous Treatment AqueousWaste->WaterTreatment Halogenated->Incineration NonHalogenated->Incineration

Waste segregation and disposal workflow for 1-(2-methoxyphenyl)-1H-imidazole.

III. Step-by-Step Disposal Protocol: From Bench to Incinerator

To ensure compliance with the [3], all laboratory personnel must adhere to the following self-validating methodology for disposing of 1-(2-methoxyphenyl)-1H-imidazole.

Protocol A: Liquid Waste Processing
  • Step 1: Halogen Content Segregation

    • Action: Separate liquid waste containing the imidazole derivative into halogenated (e.g., dissolved in dichloromethane) and non-halogenated (e.g., dissolved in ethanol) streams.

    • Mechanistic Rationale: Halogenated solvents require specialized high-temperature incineration equipped with alkaline scrubbers to neutralize corrosive hydrogen halide gases (e.g., HCl) generated during combustion. Mixing streams unnecessarily increases the volume of waste requiring this expensive treatment[4].

    • Validation Check: Verify the density of the waste stream. The primary solvent's density should align with the expected halogenated (density > 1.0 g/mL) or non-halogenated (density < 1.0 g/mL) profile before sealing the high-density polyethylene (HDPE) carboy.

  • Step 2: Secondary Containment & Labeling

    • Action: Place the sealed HDPE carboy in a secondary containment tray capable of holding 110% of the primary container's volume. Affix a GHS-compliant hazardous waste label detailing the exact percentage of 1-(2-methoxyphenyl)-1H-imidazole and the carrier solvent.

    • Mechanistic Rationale: Prevents catastrophic environmental release in the event of primary container failure due to solvent-induced polymer degradation over time.

    • Validation Check: Inspect the secondary containment tray for absolute dryness prior to placing the carboy inside. Any existing liquid indicates a prior spill that must be remediated first.

Protocol B: Solid Waste Processing
  • Step 1: Consumable Isolation

    • Action: Collect all contaminated weighing boats, spatulas, and filter papers in a dedicated, puncture-resistant solid waste bin lined with a chemically inert bag.

    • Mechanistic Rationale: Residual 1-(2-methoxyphenyl)-1H-imidazole dust can become airborne or cross-contaminate municipal solid waste, leading to unintended environmental exposure.

    • Validation Check: Ensure the solid waste bag is securely tied (gooseneck knot) and that no sharp objects (e.g., glass pipettes) have breached the plastic lining.

Table 2: Waste Stream Compatibility & Incineration Parameters

Waste Stream TypeMaximum Halogen ContentMinimum Heating Value (BTU/lb)Incineration Temp TargetMechanistic Disposal Constraint
Non-Halogenated Liquid < 1%> 5,000800°C - 1000°CHigh BTU supports self-sustaining combustion.
Halogenated Liquid Up to 50%Variable (often < 5,000)1000°C - 1200°CRequires alkaline scrubbing to neutralize HX gases.
Solid Residues TraceN/A> 1000°C (Rotary Kiln)Must be mechanically pulverized to ensure complete thermal destruction.

IV. Spill Response & Environmental Remediation

In the event of a localized benchtop spill, rapid and chemically logical remediation is required to prevent the aerosolization or spread of the compound.

SpillResponse Spill Spill Detected PPE Don PPE Spill->PPE Containment Containment PPE->Containment Collection Mechanical Collection Containment->Collection Decon Surface Decontamination Collection->Decon Disposal Hazardous Waste Transfer Decon->Disposal

Step-by-step spill response and surface decontamination protocol.

Step-by-Step Spill Remediation Protocol
  • Step 1: Immediate Containment

    • Action: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

    • Mechanistic Rationale: 1-(2-methoxyphenyl)-1H-imidazole is often handled in volatile organic solvents. Inert absorbents prevent the spread of the solvent front without introducing reactive matrices that could trigger exothermic reactions.

    • Validation Check: Visually confirm that the leading edge of the liquid has been completely halted by the absorbent barrier.

  • Step 2: Mechanical Collection

    • Action: Use non-sparking polypropylene scoops to collect the absorbed matrix and transfer it to a compatible, sealable HDPE solid waste container.

    • Mechanistic Rationale: Eliminates the risk of mechanical sparks igniting flammable solvent vapors (e.g., if the compound was dissolved in methanol or ethyl acetate).

    • Validation Check: Ensure no residual solid clumps remain on the surface; the area should appear mechanically clean before chemical decontamination.

  • Step 3: Chemical Decontamination

    • Action: Wipe the affected surface with absorbent pads soaked in 70% Isopropanol or Ethanol, working from the outside of the spill zone toward the center.

    • Mechanistic Rationale: 1-(2-methoxyphenyl)-1H-imidazole is an organic heterocycle with poor aqueous solubility but high solubility in alcohols. Using an alcohol-based solvent ensures complete solubilization and removal of microscopic residues, whereas water would merely smear the compound.

    • Validation Check: Perform a final wipe with a dry pad. The surface should dry rapidly without leaving a hazy chemical residue.

V. References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[Link]

  • U.S. Environmental Protection Agency (EPA). Solvents in the Workplace - How to Determine if They Are Hazardous Waste.[Link]

Sources

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